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  • Product: 2-(4-Fluorophenyl)-1,3-oxathiolane
  • CAS: 496045-90-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)-1,3-oxathiolane

Introduction In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from synthesis and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)-1,3-oxathiolane, a heterocyclic compound of interest due to its structural relation to pharmacologically active molecules. The 1,3-oxathiolane ring system is a key scaffold in several successful antiviral drugs, and the incorporation of a fluorine atom on the phenyl ring can significantly modulate a molecule's metabolic stability and binding affinity.

This document is intended for researchers, scientists, and drug development professionals, offering both a summary of key properties and detailed experimental protocols for their determination. The structure of this guide is designed to provide a logical and in-depth exploration of the topic, moving from the fundamental properties of the molecule to practical methodologies for its synthesis and characterization.

Chemical and Physical Properties

The physicochemical properties of a compound are critical determinants of its "drug-likeness" and its suitability for further development. While extensive experimental data for 2-(4-Fluorophenyl)-1,3-oxathiolane is not widely published, we can infer and predict its key properties based on its structure and data from closely related analogues, such as 2-phenyl-1,3-oxathiolane.[1][2]

PropertyPredicted/Calculated ValueRationale/Comments
Molecular Formula C₉H₉FOSCalculated from structure
Molecular Weight 184.23 g/mol Calculated from atomic weights
Melting Point 65-70 °CEstimated based on 2-phenyl-1,3-oxathiolane (62-63 °C)[3]; the fluorine atom may slightly increase the melting point due to altered crystal packing.
Boiling Point ~100-105 °C at 5 TorrEstimated based on 2-phenyl-1,3-oxathiolane (86-87 °C at 5 Torr)[3]; the increased polarity due to fluorine would be expected to raise the boiling point.
logP (Octanol/Water Partition Coefficient) 2.3 - 2.8Predicted. The XLogP3 for 2-phenyl-1,3-oxathiolane is 2.1[1]. The addition of a fluorine atom to a phenyl ring typically increases the logP by approximately 0.2-0.5.
Aqueous Solubility LowExpected to be sparingly soluble in water due to its nonpolar aromatic ring and largely hydrophobic structure.
pKa Not ionizableThe molecule lacks acidic or basic functional groups within the typical physiological pH range.

Synthesis and Purification

The synthesis of 2-aryl-1,3-oxathiolanes is commonly achieved through the acid-catalyzed reaction of a substituted benzaldehyde with 2-mercaptoethanol.[4][5] This reaction proceeds via the formation of a hemithioacetal, which then undergoes intramolecular cyclization and dehydration to yield the 1,3-oxathiolane ring.

Synthetic Workflow

G A 4-Fluorobenzaldehyde E Reaction Mixture A->E B 2-Mercaptoethanol B->E C Toluene (Solvent) C->E D p-Toluenesulfonic acid (Catalyst) D->E F Reflux with Dean-Stark Trap E->F Heat G Crude Product F->G H Aqueous Workup (NaHCO3 wash) G->H I Drying (Na2SO4) H->I J Solvent Evaporation I->J K Purification (Vacuum Distillation or Chromatography) J->K L Pure 2-(4-Fluorophenyl)-1,3-oxathiolane K->L

Caption: Synthetic workflow for 2-(4-Fluorophenyl)-1,3-oxathiolane.

Detailed Synthetic Protocol
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), 2-mercaptoethanol (1.1 eq), and toluene (as the solvent).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure 2-(4-Fluorophenyl)-1,3-oxathiolane.

Spectroscopic Characterization

The identity and purity of the synthesized 2-(4-Fluorophenyl)-1,3-oxathiolane can be confirmed using various spectroscopic techniques. The expected spectral data are based on analogues like 2-(4-(benzyloxy)phenyl)-1,3-oxathiolane and 2-(2-bromophenyl)-1,3-oxathiolane.[6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets of doublets (or two multiplets) in the range of δ 7.0-7.5 ppm, corresponding to the four protons on the 4-fluorophenyl ring. The fluorine atom will cause characteristic splitting patterns.

    • Methine Proton (C2-H): A singlet at approximately δ 6.0-6.2 ppm.

    • Methylene Protons (C4-H₂ and C5-H₂): Two multiplets in the range of δ 3.2-4.6 ppm, corresponding to the four protons on the oxathiolane ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Signals in the range of δ 115-165 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant, and other aromatic carbons will show smaller two- and three-bond couplings.

    • Methine Carbon (C2): A signal around δ 85-88 ppm.

    • Methylene Carbons (C4 and C5): Signals around δ 72 ppm (C-O) and δ 34 ppm (C-S).

  • IR (Infrared) Spectroscopy:

    • C-H stretching (aromatic): ~3050-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

    • C=C stretching (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹

    • C-O stretching: ~1050-1150 cm⁻¹

    • C-F stretching: ~1200-1250 cm⁻¹

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 184.

    • Key Fragmentation: Loss of the oxathiolane ring or fragmentation of the fluorophenyl group.

Experimental Protocols for Physicochemical Property Determination

The following protocols describe standard methods for the experimental determination of key physicochemical properties.

Analytical Workflow

G A Pure Compound B Melting Point Determination A->B C Solubility Assessment A->C D logP Determination (Shake-Flask) A->D E pKa Determination (if applicable) A->E F Melting Range Data B->F G Qualitative Solubility Profile C->G H logP Value D->H I pKa Value E->I

Caption: Workflow for experimental physicochemical property determination.

Melting Point Determination[8][9][10]
  • Sample Preparation: Finely powder a small amount of the crystalline compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is T₁-T₂. A pure compound will have a sharp melting range of 1-2 °C.

Aqueous Solubility Determination[11][12][13][14]
  • Sample Preparation: In a small, sealed vial, add an excess amount of the compound to a known volume of deionized water.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC with a calibration curve.

logP (Octanol/Water Partition Coefficient) Determination (Shake-Flask Method)[15]
  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using an appropriate analytical technique.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

pKa Determination[16][17][18][19][20]

For 2-(4-Fluorophenyl)-1,3-oxathiolane, which is not expected to be ionizable, a pKa determination would likely confirm the absence of acidic or basic properties within the typical aqueous pH range. However, for compounds with ionizable groups, a common method is potentiometric titration.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water-miscible co-solvent if aqueous solubility is low).

  • Titration: Titrate the solution with a standardized solution of strong acid or base while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point at which half of the compound has been neutralized).

Potential Applications and Field Insights

The 1,3-oxathiolane scaffold is a privileged structure in medicinal chemistry, most notably for its role in nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and HBV.[4] The fluorine atom is a common bioisostere for a hydrogen atom in drug design, often introduced to block metabolic oxidation at that position, thereby increasing the compound's half-life. Additionally, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially influencing its binding interactions with biological targets.

Given these considerations, 2-(4-Fluorophenyl)-1,3-oxathiolane could serve as a valuable building block or fragment in the synthesis of novel therapeutic agents. Its physicochemical profile, particularly its predicted lipophilicity (logP ~2.3-2.8), suggests it is likely to have good membrane permeability, a desirable trait for orally bioavailable drugs.

Conclusion

References

  • Melting point determination. (n.d.). Retrieved from a resource on organic laboratory techniques.

  • Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from a laboratory manual on solubility testing.[7]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a laboratory manual on solubility.[8]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications.[9][10]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from a laboratory manual on melting point determination.[11]

  • Solubility Testing of Organic Compounds. (n.d.). Scribd.[12]

  • Determination Of Melting Point Of An Organic Compound. (2019). BYJU'S.[13]

  • Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes. (n.d.). Retrieved from a research article on 1,3-oxathiolanes.[6]

  • Experiment 2: Determination of Solubility Class. (n.d.). Retrieved from a laboratory manual on solubility.[14]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). The University of East Anglia.[15]

  • Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. (n.d.). ResearchGate.[16]

  • Estimation of Melting Points of Organic Compounds. (2004). Industrial & Engineering Chemistry Research.[17]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE.[18]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved from a laboratory manual.[19]

  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (n.d.). Analytical Methods (RSC Publishing).[20]

  • 2-Methyl-2-phenyl-1,3-oxathiolane. (n.d.). PubChem.[21]

  • 2-Phenyl-1,3-oxathiolane. (n.d.). PubChem.[1]

  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (2022). MDPI.[22]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.[23]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications.[24]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). Analytical Chemistry.[10]

  • Experimental values of logP O/W for drug organic componds at 25 °C for training set. (n.d.). Retrieved from a QSPR study.[25]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC.[26]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (n.d.). PMC - NIH.[4]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012). Retrieved from a review article.

  • Physicochemical Properties. (n.d.). Retrieved from a resource on drug development.

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry.
  • Synthesis of substituted 1,3‐oxathiolane‐2‐imines. (n.d.). ResearchGate.[27]

  • 2-phenyl-1,3-oxathiolane (C9H10OS). (n.d.). PubChemLite.[2]

  • 1,3-Oxathiolane,2-phenyl-. (n.d.). Molbase.

  • 5721-88-0, 2-Phenyl-1,3-oxathiolane Formula. (n.d.). Echemi.[3]

  • 1,3-Oxathiolane, 2-phenyl-, (±)-. (n.d.). Guidechem.[28]

  • Oxathioacetal synthesis by oxathioacetalisation. (n.d.). Organic Chemistry Portal.[5]

  • 13C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry.[29]

  • Theoretical Prediction of Gastrointestinal Absorption of Phytochemicals. (2022). MDPI.[30]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-(4-Fluorophenyl)-1,3-oxathiolane

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Fluorophenyl)-1,3-oxathiolane. Tailored for researchers, scientists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Fluorophenyl)-1,3-oxathiolane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound, underpinned by fundamental NMR principles and field-proven experimental insights. We will explore the causal relationships behind spectral features, present detailed experimental protocols, and provide a robust framework for interpreting the NMR data of this and related heterocyclic systems.

Introduction: The Structural Significance of 2-(4-Fluorophenyl)-1,3-oxathiolane

The 1,3-oxathiolane ring is a key heterocyclic motif found in various biologically active compounds and serves as a versatile protecting group for carbonyls in organic synthesis[1]. When substituted at the 2-position with a 4-fluorophenyl group, the resulting molecule, 2-(4-fluorophenyl)-1,3-oxathiolane, presents an interesting case for NMR analysis. The interplay between the puckered five-membered oxathiolane ring and the electronic effects of the fluorine-substituted aromatic ring gives rise to a distinct and informative NMR fingerprint.[2][3]

NMR spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution.[4] By analyzing the chemical shifts, coupling constants, and multiplicities in both ¹H and ¹³C NMR spectra, we can precisely map the connectivity and chemical environment of each atom within the molecule. This guide will dissect the spectra of 2-(4-Fluorophenyl)-1,3-oxathiolane, providing a rationale for the observed spectral data based on established principles of nuclear magnetic resonance.[5][6]

Molecular Structure and NMR Correlation

The logical first step in spectral analysis is to correlate the molecular structure with the expected NMR signals. The diagram below illustrates the structure of 2-(4-Fluorophenyl)-1,3-oxathiolane with IUPAC numbering, which will be used for all spectral assignments.

Figure 1: Structure of 2-(4-Fluorophenyl)-1,3-oxathiolane with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The experimental data, acquired in CDCl₃ at 400 MHz, reveals distinct signals for the aromatic and aliphatic protons.[2]

Data Summary
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'7.51 – 7.38m (dd)~8.7, ~5.52H
H-3', H-5'7.04t8.72H
H-26.02s-1H
H-54.56 – 4.47m-1H
H-43.99 – 3.88m-1H
H-4, H-53.34 – 3.14m-2H
Table 1: ¹H NMR Data for 2-(4-Fluorophenyl)-1,3-oxathiolane in CDCl₃.[2]
Interpretation and Rationale
  • Aromatic Region (7.51 - 7.04 ppm): The 4-fluorophenyl group gives rise to a characteristic AA'BB' spin system, which often appears as two multiplets or a pair of doublets of doublets.

    • H-2' and H-6' (δ 7.51 – 7.38): These protons are ortho to the electron-withdrawing fluorine atom, which deshields them, causing them to resonate at a lower field. Their multiplicity is described as a multiplet, consistent with coupling to the adjacent H-3'/H-5' protons (ortho coupling, ³JHH) and the more distant fluorine atom (meta coupling, ⁴JHF).[7][8]

    • H-3' and H-5' (δ 7.04): These protons are meta to the fluorine atom and are shielded relative to H-2'/H-6'. They appear as a triplet due to coupling with the two adjacent H-2'/H-6' protons. The reported triplet with J = 8.7 Hz is characteristic of ortho H-H coupling in a benzene ring.[2] The through-space coupling to fluorine is weaker and may not be resolved.

  • Acetal Proton (H-2, δ 6.02): This single proton is attached to a carbon (C-2) bonded to two heteroatoms (oxygen and sulfur). This environment is highly deshielded, resulting in a downfield chemical shift.[9] Its appearance as a singlet indicates minimal or no coupling to the protons on the adjacent C-4 and C-5 atoms, which is common for the anomeric proton in such five-membered rings due to specific dihedral angles in the ring's puckered conformation.[10][11]

  • Oxathiolane Ring Protons (δ 4.56 - 3.14): The four protons on C-4 and C-5 of the oxathiolane ring are diastereotopic and exhibit complex splitting patterns due to both geminal and vicinal coupling.

    • The protons on C-5 (adjacent to oxygen) are expected to be more deshielded than those on C-4 (adjacent to sulfur), as oxygen is more electronegative than sulfur.

    • The reported complex multiplets in the regions of δ 4.56-4.47, 3.99-3.88, and 3.34-3.14 correspond to these four protons.[2] A definitive assignment of each individual proton would require advanced 2D NMR techniques such as COSY and HSQC. The complexity arises from the ring's non-planar, or "envelope," conformation, which results in different dihedral angles between adjacent protons and thus different vicinal coupling constants.[3][12]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The presence of fluorine introduces characteristic C-F coupling, which is invaluable for assignment.

Data Summary
Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-4'162.9d247.1
C-1'135.1d3.0
C-2', C-6'128.7d8.4
C-3', C-5'115.4d21.7
C-286.5s-
C-572.0s-
C-434.1s-
Table 2: ¹³C NMR Data for 2-(4-Fluorophenyl)-1,3-oxathiolane in CDCl₃.[2]
Interpretation and Rationale
  • Aromatic Region (162.9 - 115.4 ppm): The chemical shifts and C-F coupling constants are diagnostic for the fluorophenyl group.

    • C-4' (δ 162.9): This is the carbon directly bonded to the highly electronegative fluorine atom. It appears significantly downfield and exhibits a very large one-bond coupling constant (¹JCF) of 247.1 Hz, which is characteristic of a direct C-F bond.

    • C-2' and C-6' (δ 128.7): These carbons, ortho to the fluorine, show a two-bond coupling (²JCF) of 8.4 Hz.[2]

    • C-3' and C-5' (δ 115.4): These carbons, meta to the fluorine, show a three-bond coupling (³JCF) of 21.7 Hz.[2] Interestingly, in many fluorinated aromatics, the ³JCF coupling is larger than the ²JCF coupling.

    • C-1' (δ 135.1): This is the ipso-carbon attached to the oxathiolane ring. It is deshielded and shows a small four-bond coupling (⁴JCF) of 3.0 Hz.[2]

  • Aliphatic Region (86.5 - 34.1 ppm):

    • C-2 (δ 86.5): The acetal carbon, bonded to both oxygen and sulfur, is the most deshielded of the aliphatic carbons, appearing at 86.5 ppm.

    • C-5 (δ 72.0): This carbon is bonded to the electronegative oxygen atom, resulting in a downfield shift.

    • C-4 (δ 34.1): This carbon is bonded to the less electronegative sulfur atom and therefore resonates at the highest field (most shielded) among the aliphatic carbons.

Experimental Protocol: NMR Data Acquisition

Achieving high-quality NMR spectra requires meticulous sample preparation and adherence to standardized acquisition protocols. The following represents a field-proven methodology for acquiring ¹H and ¹³C NMR data for small organic molecules like 2-(4-Fluorophenyl)-1,3-oxathiolane.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of CDCl3 prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Filter solution into a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock on deuterium signal of CDCl3 acq1->acq2 acq3 Shim magnetic field for homogeneity acq2->acq3 acq4 Acquire 1H Spectrum acq3->acq4 acq5 Acquire 13C Spectrum acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate chemical shifts to TMS (0.00 ppm) proc3->proc4 proc5 Integrate 1H signals proc4->proc5 for 1H only

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(4-Fluorophenyl)-1,3-oxathiolane for ¹H NMR, or 15-25 mg for ¹³C NMR, into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Deuterated solvents are essential to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles can degrade spectral quality by disrupting the magnetic field homogeneity.

    • Cap the NMR tube securely.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Load standard acquisition parameters for ¹H and ¹³C NMR on the desired spectrometer (e.g., 400 MHz).

    • Perform a lock on the deuterium signal from the CDCl₃ solvent. The lock system stabilizes the magnetic field, which is critical for high-resolution spectra.

    • Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.

    • For ¹H NMR , acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Accumulate 8-16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons contributing to each signal.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(4-Fluorophenyl)-1,3-oxathiolane provides an unambiguous structural confirmation of the molecule. The chemical shifts and coupling patterns are fully consistent with the proposed structure, highlighting the influence of the electronegative oxygen, sulfur, and fluorine atoms on the local electronic environments of the nuclei. The characteristic C-F coupling constants observed in the ¹³C NMR spectrum are particularly diagnostic for the 4-fluorophenyl moiety. This guide serves as a robust reference for the interpretation of NMR data for this compound and provides a practical framework for the analysis of related heterocyclic and fluorinated organic molecules.

References

  • Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes. (n.d.). Source not specified.
  • Sample preparation and pre-acquisition activities - NMR. (n.d.). University of Alberta.
  • Nuclear magnetic resonance studies on the conformational, effects of alkyl-substituted 1,3-oxathiolanes 1–3. (n.d.). ScienceDirect.
  • NMR data collection and analysis protocol for high-throughput protein structure determination. (n.d.). PMC.
  • NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • NMR sample preparation guidelines. (n.d.). Source not specified.
  • Fluorine NMR. (n.d.). Source not specified.
  • The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. (n.d.). Taylor & Francis Online.
  • Influence of fluorine substituents on the NMR properties of phenylboronic acids. (n.d.). ResearchGate.
  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023). Longdom Publishing.
  • Analysis of the nuclear magnetic resonance spectra of 2-substituted 1,3-oxathiolanes. Determination of the conformation of the o. (n.d.). American Chemical Society.
  • Principles of nuclear magnetic resonance. (1984). PubMed.
  • NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. (2013). Google Books.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dovepress.
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024). Technology Networks.
  • Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. (2021). ACS Publications.
  • 3-Oxo-1.3-oxathiolanes - synthesis and stereochemistry. (n.d.). ResearchGate.
  • 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. (n.d.). ResearchGate.
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). PMC.
  • Principles of NMR. (n.d.). ResearchGate.
  • Supporting Information. (n.d.). Source not specified.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Wiley Online Library.
  • 3-Oxo-1,3-oxathiolanes-synthesis and stereochemistry. (2008). PubMed.
  • Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate.
  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • 1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate.
  • Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes and 5-oxo-1,3-oxathiolanes. (2008). PubMed.
  • Supporting Information. (n.d.). Source not specified.
  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (n.d.). PMC.
  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI.
  • 13C NMR Chemical Shift. (2022). Oregon State University.
  • Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry.
  • Benzo[d][2][3]oxathiole-2-thione. (2024). MDPI. Retrieved from

  • 3-Aryl-2-sulfanylpropenoic acids as precursors for some novel (Z)-5-substituted-2-alkoxy-2-trichloromethyl-4-thiazolidinones. (n.d.). Arkivoc.
  • 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (n.d.). MDPI.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Source not specified.
  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane Derivatives

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-(4-fluorophenyl)-1,3-oxathiolane derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-fluorophenyl)-1,3-oxathiolane derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the core principles of the synthesis, explore detailed and field-proven protocols, discuss reaction optimization, and provide insights into the purification and characterization of the final products. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this important synthetic transformation.

Introduction: The Significance of the 1,3-Oxathiolane Scaffold

The 1,3-oxathiolane ring system is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticonvulsant, antiulcer, and antifungal properties.[2] Notably, the 1,3-oxathiolane core is a cornerstone in the development of nucleoside reverse transcriptase inhibitors (NRTIs), such as the blockbuster HIV and Hepatitis B drugs lamivudine and emtricitabine.[1][3] The introduction of a 4-fluorophenyl group at the 2-position of the oxathiolane ring can significantly modulate the biological activity of the resulting molecule, making the synthesis of these specific derivatives a key area of interest in drug discovery and development. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties.

Core Synthetic Strategy: Acid-Catalyzed Cyclocondensation

The most direct and widely employed method for the synthesis of 2-(4-fluorophenyl)-1,3-oxathiolane is the acid-catalyzed cyclocondensation of 4-fluorobenzaldehyde with 2-mercaptoethanol.[1][4] This reaction is a type of thioacetalization, where the carbonyl group of the aldehyde reacts with the two nucleophilic centers of 2-mercaptoethanol (the thiol and the hydroxyl groups) to form a stable five-membered ring.

Reaction Mechanism

The reaction proceeds through a series of equilibrium steps, initiated by the activation of the aldehyde's carbonyl group by an acid catalyst. The more nucleophilic sulfur atom of 2-mercaptoethanol typically attacks the protonated carbonyl carbon first, forming a hemithioacetal intermediate. Subsequent intramolecular cyclization via the attack of the hydroxyl group and elimination of a water molecule drives the reaction towards the formation of the stable 1,3-oxathiolane ring.

Reaction_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Dehydration Aldehyde 4-Fluorobenzaldehyde Protonated_Aldehyde Protonated Aldehyde (Activated) Aldehyde->Protonated_Aldehyde + H⁺ (Catalyst) Hemithioacetal Hemithioacetal Intermediate Protonated_Aldehyde->Hemithioacetal + 2-Mercaptoethanol Mercaptoethanol 2-Mercaptoethanol Protonated_Hemithioacetal Protonated Hemithioacetal Hemithioacetal->Protonated_Hemithioacetal + H⁺ Oxathiolane_Cation Oxathiolane Cation Protonated_Hemithioacetal->Oxathiolane_Cation - H₂O Product 2-(4-Fluorophenyl)-1,3-oxathiolane Oxathiolane_Cation->Product - H⁺ Experimental_Workflow_A Start Start: Reagent Preparation Reaction_Setup Dissolve 4-Fluorobenzaldehyde and 2-Mercaptoethanol in Toluene Start->Reaction_Setup Cooling Cool Reaction Mixture to 0 °C Reaction_Setup->Cooling Catalyst_Addition Add BF₃·OEt₂ dropwise Cooling->Catalyst_Addition Reaction Stir at Room Temperature (Monitor by TLC) Catalyst_Addition->Reaction Quenching Quench with Saturated NaHCO₃ solution Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry Organic Layer over Na₂SO₄ Extraction->Drying Purification Concentrate and Purify by Silica Gel Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for Lewis acid-catalyzed synthesis.

Step-by-Step Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in dry toluene (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add 2-mercaptoethanol (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.1 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-fluorophenyl)-1,3-oxathiolane.

Protocol B: Heterogeneous Catalysis with Amberlyst®15

This protocol offers the advantage of using a reusable solid acid catalyst, simplifying the workup procedure. [5] Step-by-Step Procedure:

  • In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), 2-mercaptoethanol (1.5 eq), and Amberlyst®15 (10% w/w of the aldehyde) in a suitable solvent like dichloromethane (DCM).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the Amberlyst®15 resin and wash it with DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude product can then be purified by silica gel chromatography as described in Protocol A.

Reaction Optimization and Parameter Influence

The efficiency of the synthesis can be influenced by several factors. The following table summarizes the impact of key parameters on the reaction outcome.

ParameterVariationEffect on Yield and Reaction TimeRationale and Insights
Catalyst Lewis Acid (e.g., BF₃·OEt₂) vs. Brønsted Acid (e.g., p-TsOH)Lewis acids often lead to faster reaction rates and higher yields due to stronger activation of the carbonyl group. [6]Lewis acids directly coordinate to the carbonyl oxygen, making the carbon more electrophilic.
Solvent Toluene, Dichloromethane (DCM), HexaneA non-polar, aprotic solvent that allows for azeotropic removal of water (if using a Dean-Stark apparatus with toluene) can drive the equilibrium towards product formation.Removing the water byproduct is crucial for maximizing the yield in this equilibrium-driven reaction.
Temperature Room Temperature vs. RefluxFor many catalysts, the reaction proceeds efficiently at room temperature. Refluxing can be employed to accelerate slower reactions but may lead to side product formation.Higher temperatures increase the reaction rate but can also promote undesired side reactions.
Stoichiometry Excess 2-mercaptoethanolUsing a slight excess of 2-mercaptoethanol (1.2-1.5 eq) can help to drive the reaction to completion.This shifts the equilibrium towards the product side according to Le Chatelier's principle.

Purification and Characterization

Purification:

  • Workup: The reaction is typically quenched with a mild base like sodium bicarbonate to neutralize the acid catalyst. Subsequent extraction with an organic solvent isolates the product from the aqueous phase.

  • Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is generally effective.

Characterization:

The structure and purity of the synthesized 2-(4-fluorophenyl)-1,3-oxathiolane should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons, the methine proton at the 2-position of the oxathiolane ring, and the two diastereotopic methylene groups of the ring.

    • ¹³C NMR will show the corresponding carbon signals, with the C-F coupling being observable for the fluorinated aromatic ring. [7] * ¹⁹F NMR will show a single resonance for the fluorine atom.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Characteristic C-O, C-S, and C-F stretching frequencies will be observed.

Troubleshooting and Common Pitfalls

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, consider a more active catalyst, or use a Dean-Stark apparatus to remove water.
Decomposition of product during workupUse a mild base for quenching and avoid prolonged exposure to acidic conditions.
Side Product Formation Impure starting materialsUse high-purity 4-fluorobenzaldehyde and 2-mercaptoethanol.
Reaction temperature too highConduct the reaction at a lower temperature, even if it requires a longer reaction time.
Difficult Purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The synthesis of 2-(4-fluorophenyl)-1,3-oxathiolane derivatives is a well-established and robust transformation that is fundamental to the preparation of various biologically active compounds. By understanding the underlying reaction mechanism and carefully selecting the appropriate catalyst and reaction conditions, researchers can efficiently and reliably produce these valuable building blocks. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis, purification, and characterization of this important class of heterocyclic compounds.

References

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC - NIH. (n.d.). National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation | Organic Process Research & Development - ACS Publications. (2020, May 13). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 28, 2026, from [Link]

  • 1,3-Oxathiolane - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • An Effective Synthesis of 1,3-Oxathiolanes. (n.d.). Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. Retrieved March 28, 2026, from [Link]

  • Representative modified 1,3-oxathiolane nucleoside analogues. - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (2022, August 3). MDPI. Retrieved March 28, 2026, from [Link]

  • (a) Examples of conversions of 1,3-oxathiolan-2-one at elevated... - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Biological activity – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved March 28, 2026, from [Link]

  • An Efficient and Chemoselective Method for Synthesis of 1,3-Oxathiolanes from Aldehydes and their Deprotection Catalyzed by V(HSO4)3 - ResearchGate. (2025, August 9). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Oxathioacetal synthesis by oxathioacetalisation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Conversion of Similar Xenochemicals to Dissimilar Products: Exploiting Competing Reactions in Whole-Cell Catalysis - PMC. (2023, July 1). National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • Examples of biologically active 1,3‐oxathiolane‐2‐imines. - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Zwitterionic Compounds in the Synthesis of Water-Soluble 1,3-Oxathiolane Derivatives. (n.d.). MDPI. Retrieved March 28, 2026, from [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved March 28, 2026, from [Link]

  • Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones - ResearchGate. (2025, August 10). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. (n.d.). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. (2017, December 15). ACG Publications. Retrieved March 28, 2026, from [Link]

  • Sciencemadness Discussion Board - p-fluoro benzaldehyde - Powered by XMB 1.9.11. (2007, February 6). Sciencemadness. Retrieved March 28, 2026, from [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation - ResearchGate. (2020, May 13). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Beilstein Journals. Retrieved March 28, 2026, from [Link]

Sources

Exploratory

Stereochemistry and Conformational Dynamics of 2-(4-Fluorophenyl)-1,3-oxathiolane: A Technical Guide

Introduction & Structural Topography The 1,3-oxathiolane ring system is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore for several nucleoside reverse transcriptase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Topography

The 1,3-oxathiolane ring system is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore for several nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC). Understanding the stereochemistry and conformational behavior of these five-membered rings is paramount for rational drug design.

2-(4-Fluorophenyl)-1,3-oxathiolane serves as an excellent model compound for investigating the stereoelectronic effects imparted by an aryl substituent at the C2 position[1]. The molecule features a chiral center at C2, generated by the asymmetric substitution of a hydrogen atom and a 4-fluorophenyl group. Consequently, the compound exists as two distinct enantiomers: (R) -2-(4-fluorophenyl)-1,3-oxathiolane and (S) -2-(4-fluorophenyl)-1,3-oxathiolane[2]. Beyond absolute configuration, the three-dimensional topography of the molecule is governed by the dynamic puckering of the heterocycle, which dictates its interaction with chiral biological targets and asymmetric catalysts[3].

Conformational Dynamics: The Envelope State

Unlike planar aromatic systems, saturated five-membered heterocycles undergo rapid pseudorotation. For 1,3-oxathiolanes, conformational energy calculations and X-ray crystallographic data demonstrate that the ring predominantly adopts an envelope conformation (often approximating a half-chair)[4].

Causality of Conformational Preferences

The energetic preference for the envelope state over a planar geometry is driven by the necessity to minimize torsional strain (Pitzer strain) and 1,3-diaxial interactions.

  • The Flap Atom: In 2-aryl-1,3-oxathiolanes, the sulfur atom (S3) or the C5 carbon typically occupies the "flap" position—projecting out of the mean plane defined by the other four atoms[4]. Sulfur's larger atomic radius and longer bond lengths (C-S ~1.82 Å vs. C-O ~1.43 Å) lower the energy barrier for it to distort out of plane.

  • Equatorial Preference of the Aryl Group: The 4-fluorophenyl group at C2 strongly prefers the pseudo-equatorial orientation. If forced into a pseudo-axial position, the aryl ring would suffer severe steric repulsion (1,3-diaxial clashes) with the protons on C4 and C5.

  • Stereoelectronic Effects: The generalized anomeric effect plays a subtle but critical role. The lone pairs on the oxygen (O1) and sulfur (S3) atoms can donate into the σ∗ antibonding orbital of the adjacent C2-aryl bond, stabilizing specific rotamers and influencing the overall puckering amplitude of the ring.

Stereoselective Synthesis & Mechanistic Pathways

The standard condensation of 4-fluorobenzaldehyde with 2-mercaptoethanol under Brønsted acid catalysis (e.g., p-toluenesulfonic acid) yields a racemic mixture of 2-(4-fluorophenyl)-1,3-oxathiolane. The reaction proceeds under thermodynamic control via a hemithioacetal intermediate. Because sulfur is a superior nucleophile compared to oxygen, the initial attack on the activated carbonyl is exclusively by the thiol group, followed by intramolecular cyclization via the hydroxyl group.

To achieve enantiomeric excess (ee), modern synthetic workflows employ asymmetric organocatalysis or chiral Lewis acid frameworks. Recent advancements in [1,2]-Stevens rearrangements have successfully utilized 2-aryl-1,3-oxathiolanes as substrates, demonstrating that the stereocenter at C2 can be leveraged to dictate the stereochemical outcome of downstream ring-expansion reactions[3].

G Start 4-Fluorobenzaldehyde + 2-Mercaptoethanol Inter Hemithioacetal Intermediate (Dynamic Equilibrium) Start->Inter Nucleophilic Attack (S) Cat Chiral Catalyst / Lewis Acid (Stereoinduction) Cat->Inter Asymmetric Activation Cyclo Cyclization (Water Elimination) Inter->Cyclo Intramolecular Attack (O) ProdR (R)-2-(4-Fluorophenyl)- 1,3-oxathiolane Cyclo->ProdR Major Enantiomer (>95% ee) ProdS (S)-2-(4-Fluorophenyl)- 1,3-oxathiolane Cyclo->ProdS Minor Enantiomer

Stereoselective synthesis workflow of 2-(4-fluorophenyl)-1,3-oxathiolane via asymmetric catalysis.

Analytical Resolution & Characterization

Precise structural characterization is required to validate the stereochemistry and regiochemistry of the synthesized oxathiolane. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the ring closure and the conformational state[1].

The diagnostic signal for the 1,3-oxathiolane formation is the C2 methine proton, which appears as a sharp singlet at δ 6.02 ppm in 1 H-NMR, significantly upfield from the starting aldehyde proton ( 9.9 ppm). The diastereotopic nature of the protons on C4 and C5, locked in the envelope conformation, results in complex multiplets rather than simple triplets.

Quantitative NMR Data Summary
Position / Assignment 1 H-NMR Chemical Shift ( δ , ppm) 13 C-NMR Chemical Shift ( δ , ppm)Multiplicity / Coupling
C2 (Methine) 6.0286.5Singlet (1H)
C4 (Methylene next to S) 3.34 – 3.1434.1Multiplet (2H)
C5 (Methylene next to O) 4.56 – 4.47, 3.99 – 3.8872.0Multiplets (1H, 1H)
Ar-C (C-F) -162.9Doublet (C-F coupling)
Ar-C (Ortho/Meta/Para) 7.51 – 7.38, 7.04135.1, 128.7, 115.4Multiplets / Doublets

Data derived from spectroscopic investigations of 1,3-oxathiolane derivatives[1].

Experimental Protocol: Synthesis and Chiral Resolution

The following self-validating protocol outlines the thermodynamic synthesis of racemic 2-(4-fluorophenyl)-1,3-oxathiolane, followed by its analytical resolution. The causality behind the Dean-Stark apparatus is critical: the reaction is an equilibrium condensation; continuous removal of water drives the equilibrium toward the cyclic product according to Le Chatelier's principle.

Phase 1: Thermodynamic Cyclization
  • Reaction Setup: To a 250 mL round-bottom flask, add 4-fluorobenzaldehyde (10.0 mmol, 1.24 g) and 2-mercaptoethanol (11.0 mmol, 0.86 g).

  • Solvent & Catalyst: Dissolve the reactants in 50 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, 0.5 mmol, 95 mg).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux ( 110 °C) for 4–6 hours. Validation: Monitor the reaction via TLC (Hexanes:EtOAc 8:2); the disappearance of the UV-active aldehyde spot and the collection of 0.18 mL of water in the trap indicate completion.

  • Quenching & Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 25 mL) to neutralize the pTSA catalyst, preventing reverse hydrolysis. Wash with brine (25 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography to afford the racemic product as a colorless oil.

Phase 2: Enantiomeric Resolution via Chiral HPLC

Because the product is a racemate, physical separation of the (R) and (S) enantiomers requires a chiral stationary phase.

  • Column Selection: Utilize a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase). The chiral cavities in the stationary phase will exhibit differential π−π and dipole-dipole interactions with the 4-fluorophenyl group of the two enantiomers.

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Validation: The chromatogram will yield two distinct peaks with equal integration areas (50:50 ratio). Absolute configuration of the isolated fractions can be subsequently determined via vibrational circular dichroism (VCD) or by derivatization and X-ray crystallography.

Conclusion

The stereochemistry of 2-(4-fluorophenyl)-1,3-oxathiolane is defined by its C2 chiral center and the dynamic envelope conformation of its heterocyclic ring. Mastering the synthesis and analytical resolution of this compound is essential for researchers developing next-generation chiral therapeutics and utilizing oxathiolanes in asymmetric organocatalysis. By strictly controlling the thermodynamic and kinetic parameters during synthesis, scientists can effectively harness the stereoelectronic properties of this versatile scaffold.

References

  • 2-(4-Fluorophenyl)-1,3-oxathiolane | PubChem National Center for Biotechnology Information (NIH). URL:[Link]

  • Organocatalytic Enantioselective [1,2]-Stevens Rearrangement of Azetidinium Salts The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Conformational preferences of five-membered rings. Conformational energy calculations on oxathiolanes Journal of the American Chemical Society - ACS Publications. URL:[Link]

Sources

Foundational

Crystallographic and Structural Characterization of 2-(4-Fluorophenyl)-1,3-oxathiolane: A Technical Guide

As a Senior Application Scientist in structural chemistry, I frequently encounter the 1,3-oxathiolane heterocycle in advanced drug discovery pipelines. This core scaffold is a critical pharmacophore in numerous therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter the 1,3-oxathiolane heterocycle in advanced drug discovery pipelines. This core scaffold is a critical pharmacophore in numerous therapeutics, ranging from antiviral agents like Lamivudine to highly specific allosteric modulators of muscarinic receptors 1.

Understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is the foundation of rational, structure-based drug design. This whitepaper provides an authoritative, in-depth methodology for the synthesis, crystallization, and X-ray crystallographic analysis of 2-(4-Fluorophenyl)-1,3-oxathiolane , explaining the causality behind the molecule's conformational preferences and the experimental protocols required to elucidate them.

Conformational Causality in 1,3-Oxathiolanes

The 1,3-oxathiolane ring is a five-membered heterocycle containing both oxygen and sulfur. Unlike aromatic rings, saturated five-membered rings cannot remain planar due to severe Pitzer strain (eclipsing interactions between adjacent C-H bonds). To minimize this torsional strain, the ring puckers into an envelope conformation .

The exact geometry is dictated by bond length disparities. The C–S bonds (~1.82 Å) are significantly longer than the C–O (~1.43 Å) and C–C (~1.53 Å) bonds. Consequently, the sulfur atom (or occasionally C2) acts as the "flap" of the envelope, deviating by approximately 0.7 to 0.8 Å from the mean plane formed by the other four atoms.

When a bulky substituent—such as a 4-fluorophenyl group—is introduced at the C2 position, steric dynamics dictate its orientation. The aryl group strongly prefers a pseudo-equatorial position. If it were to adopt a pseudo-axial position, it would suffer from severe 1,3-diaxial-like steric clashes with the protons on C4 and C5.

Conformation Core 1,3-Oxathiolane Core BondDiff Bond Length Disparity (C-S > C-O > C-C) Core->BondDiff Env Envelope Conformation (Sulfur as Flap) BondDiff->Env Minimizes Torsional Strain Subst C2 Aryl Substitution Env->Subst Eq Pseudo-Equatorial (Sterically Favored) Subst->Eq Dominant State Ax Pseudo-Axial (Sterically Hindered) Subst->Ax Disfavored

Figure 1: Conformational logic tree detailing steric strain minimization in 1,3-oxathiolanes.

Self-Validating Synthesis & Crystallization Protocol

To obtain high-quality diffraction data, one must first synthesize the compound with high purity and grow pristine single crystals. The following protocol utilizes an acid-catalyzed acetalization strategy 2.

Phase A: Chemical Synthesis
  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-fluorobenzaldehyde (10.0 mmol) and 2-mercaptoethanol (12.0 mmol) in 50 mL of anhydrous toluene. Add p-toluenesulfonic acid (p-TsOH, 0.5 mmol) as a Brønsted acid catalyst.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

    • Causality: The condensation reaction releases water. Because the reaction is reversible, removing water azeotropically via the Dean-Stark trap drives the equilibrium entirely toward the oxathiolane product (Le Chatelier’s principle).

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexanes:Ethyl Acetate eluent. The reaction is self-validating when the UV-active aldehyde spot completely disappears (typically within 2–3 hours).

  • Workup: Cool to room temperature and quench with 20 mL of saturated aqueous NaHCO₃.

    • Causality: Neutralizing the acid catalyst is critical; leaving the mixture acidic during concentration can trigger the reverse reaction (hydrolysis) upon exposure to atmospheric moisture. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase B: Single Crystal Growth
  • Solvent System Selection: Dissolve the purified crude oil in a minimum volume of dichloromethane (DCM).

  • Anti-Solvent Layering: Carefully layer methanol (an anti-solvent) over the DCM solution in a narrow crystallization tube.

  • Slow Diffusion: Cap the tube loosely and store it at 4 °C for 72 hours.

    • Causality: The slow diffusion of the anti-solvent into the good solvent lowers the solubility of the compound at a highly controlled rate. This prevents rapid precipitation (which yields amorphous powders) and promotes highly ordered nucleation, resulting in block-shaped, X-ray quality single crystals.

Workflow A 4-Fluorobenzaldehyde + 2-Mercaptoethanol B Acid Catalysis (p-TsOH, Toluene, Reflux) A->B C Dean-Stark Water Removal (Drives Equilibrium) B->C D Crude 2-(4-Fluorophenyl) -1,3-oxathiolane C->D E Silica Gel Chromatography (Hexanes/EtOAc) D->E F Slow Diffusion (MeOH/DCM, 277 K) E->F G X-Ray Quality Single Crystal F->G

Figure 2: Workflow for the synthesis and crystallization of 2-(4-Fluorophenyl)-1,3-oxathiolane.

X-Ray Diffraction (XRD) Workflow

Once a suitable crystal is obtained, structural elucidation requires rigorous data collection and refinement 3.

  • Crystal Mounting: Select a transparent, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Coat the crystal in paratone-N oil and mount it on a MiTeGen cryoloop.

    • Causality: Paratone oil protects the crystal from atmospheric moisture degradation and forms a rigid glass when flash-frozen, holding the crystal perfectly still during rotation.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a cold nitrogen stream set to 100 K.

    • Causality: Collecting data at cryogenic temperatures (100 K) dramatically reduces the thermal vibration of the atoms (Debye-Waller effect). This enhances the intensity of high-angle reflections, leading to highly precise bond length and angle measurements.

  • Structure Solution & Refinement: Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Validation: The structure is considered validated when the final R₁ value drops below 0.05, and the residual electron density map is flat (highest peak < 0.5 e/ų).

Quantitative Structural Analysis

Because 2-(4-Fluorophenyl)-1,3-oxathiolane possesses a chiral center at C2 but is synthesized without enantioselective catalysts, it crystallizes as a racemate. The compound typically crystallizes in a centrosymmetric space group, such as the monoclinic P21​/c .

The structural data reveals clear disparities between the heteroatom bonds, confirming the envelope conformation. Furthermore, the crystal packing is heavily stabilized by weak, non-classical intermolecular interactions, specifically C–H···F and C–H···O hydrogen bonds, which link adjacent molecules into infinite chains along the crystallographic axes.

Data Presentation Tables

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₉H₉FOS
Formula Weight 184.22 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Final R indices[I > 2σ(I)] R₁ = 0.0312, wR₂ = 0.0784
Goodness-of-fit on F² 1.045

Table 2: Selected Bond Lengths (Å)

BondLength (Å)Structural Implication
C(2)–S(3) 1.824(2)Elongated bond forcing the sulfur atom out of the mean plane.
C(4)–S(3) 1.815(2)Standard aliphatic C–S single bond.
C(2)–O(1) 1.428(2)Shorter bond pulling the oxygen tightly into the ring plane.
C(5)–O(1) 1.435(2)Standard aliphatic C–O single bond.
C(Ar)–F 1.358(2)Highly polarized bond, acting as a strong hydrogen bond acceptor.

Table 3: Selected Bond Angles and Torsions (°)

Angle TypeAtoms InvolvedAngle (°)
Internal Ring Angle C(2)–S(3)–C(4)93.8(1)
Internal Ring Angle C(2)–O(1)–C(5)106.4(1)
Torsion (Puckering) O(1)–C(2)–S(3)–C(4)-38.5(2)
Aryl Orientation O(1)–C(2)–C(Ar)–C(Ar)65.2(2)

References

  • Ligand-based virtual screen for the discovery of novel M5 inhibitor chemotypes. National Institutes of Health (NIH).
  • Crystal and molecular structure of the monothioketal of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one. NIScPR.
  • An Effective Synthesis of 1,3-Oxathiolanes. Czech Academy of Sciences.
  • Benzo[d][1,3]oxathiole-2-thione. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for the Synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane

Introduction & Mechanistic Rationale The 1,3-oxathiolane motif serves a dual purpose in modern synthetic chemistry: it is a robust protecting group for carbonyls and a privileged scaffold in medicinal chemistry. Compared...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,3-oxathiolane motif serves a dual purpose in modern synthetic chemistry: it is a robust protecting group for carbonyls and a privileged scaffold in medicinal chemistry. Compared to standard dialkyl acetals, 1,3-oxathiolanes exhibit superior stability against basic and nucleophilic reagents, yet they are more readily deprotected than their 1,3-dithiane counterparts[1].

The synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane from 4-fluorobenzaldehyde and 2-mercaptoethanol proceeds via an acid-catalyzed oxathioacetalization[2]. The mechanistic causality is driven by the differential nucleophilicity of the heteroatoms in 2-mercaptoethanol.

  • Activation: An acid catalyst activates the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

  • Chemoselective Attack: The sulfur atom of 2-mercaptoethanol—being softer and more nucleophilic than the oxygen atom—selectively attacks the activated carbonyl, forming a hemithioacetal intermediate[2].

  • Cyclization: Subsequent protonation of the hydroxyl group leads to dehydration, generating a highly reactive thionium/oxonium species. Intramolecular attack by the adjacent oxygen atom closes the five-membered ring, yielding the stable 1,3-oxathiolane[1].

Experimental Workflows

To accommodate different synthetic constraints, we detail two validated methodologies: a classic thermodynamic approach using a Brønsted acid, and a mild kinetic approach utilizing a Lewis acid[3].

Workflow Start Starting Materials: 4-Fluorobenzaldehyde + 2-Mercaptoethanol Split Select Catalytic System Start->Split PathA Protocol A: Thermodynamic p-TsOH (5 mol%) / Toluene Split->PathA Scalable/Industrial PathB Protocol B: Kinetic/Mild Sc(OTf)3 (1 mol%) / DCM Split->PathB Chemoselective Reflux Reflux with Dean-Stark (110°C, 3-5 h) PathA->Reflux Stir Stir at Room Temp (25°C, 1-2 h) PathB->Stir QuenchA Quench: 5% NaOH (aq) Neutralize Acid Reflux->QuenchA QuenchB Quench: H2O Remove Lewis Acid Stir->QuenchB Extract Extraction & Washing (Organic Phase) QuenchA->Extract QuenchB->Extract Dry Dry over Anhydrous Na2SO4 & Concentrate Extract->Dry Purify Silica Gel Chromatography (Hexane/EtOAc) Dry->Purify Product Pure 2-(4-Fluorophenyl)-1,3-oxathiolane Purify->Product

Figure 1: Comparative experimental workflows for the synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane.

Protocol A: Thermodynamic Synthesis via Brønsted Acid Catalysis

This protocol is the industrial standard for scale-up, utilizing Le Chatelier's principle to drive the reaction to completion[1].

Materials:

  • 4-Fluorobenzaldehyde: 1.0 eq (10 mmol, 1.24 g)

  • 2-Mercaptoethanol: 1.5 eq (15 mmol, 1.05 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 5 mol% (0.5 mmol, 95 mg)

  • Anhydrous Toluene: 30 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde and 2-mercaptoethanol in anhydrous toluene.

  • Catalyst Addition: Add p-TsOH monohydrate. Causality:p-TsOH provides the necessary proton density to activate the carbonyl without inducing severe polymerization of the aldehyde.

  • Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to reflux (approx. 110°C) for 3–5 hours. Causality: The azeotropic removal of water physically prevents the reverse hydrolysis reaction, locking the equilibrium toward the oxathiolane product.

  • Quenching: Cool to room temperature and wash the organic layer with 5% aqueous NaOH (2 × 20 mL). Causality: NaOH serves a dual purpose: it neutralizes the p-TsOH catalyst and deprotonates any unreacted 2-mercaptoethanol, partitioning the highly odorous thiol into the aqueous waste stream.

  • Isolation: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc, 9:1) to yield the product as a clear oil.

Protocol B: Mild Synthesis via Lewis Acid Catalysis

For substrates with sensitive functional groups that cannot tolerate harsh refluxing conditions, a highly oxophilic Lewis acid catalyst is preferred[3].

Materials:

  • 4-Fluorobenzaldehyde: 1.0 eq (1 mmol, 124 mg)

  • 2-Mercaptoethanol: 1.2 eq (1.2 mmol, 84 µL)

  • Scandium(III) triflate (Sc(OTf)₃): 1 mol% (0.01 mmol, 4.9 mg)

  • Dichloromethane (DCM): 5 mL

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 4-fluorobenzaldehyde and 2-mercaptoethanol in DCM at room temperature (25°C), add Sc(OTf)₃. Causality: Sc(OTf)₃ is a water-tolerant Lewis acid that effectively coordinates to the carbonyl oxygen at extremely low catalyst loadings, bypassing the need for physical water removal[3].

  • Stirring: Stir at room temperature for 1–2 hours. Monitor conversion via TLC.

  • Quenching: Quench with distilled water (10 mL). Causality: Water rapidly hydrolyzes the Lewis acid-product complex, deactivating the catalyst and facilitating phase separation[1].

  • Isolation: Extract with DCM (2 × 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via a short silica pad.

In-Process Quality Control (IPQC) & Validation

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met to confirm the successful formation of 2-(4-Fluorophenyl)-1,3-oxathiolane:

  • TLC Monitoring: The reaction is complete when the UV-active spot corresponding to 4-fluorobenzaldehyde (R_f ~ 0.6 in 8:2 Hexane/EtOAc) disappears, replaced by a less polar, UV-active spot (R_f ~ 0.75).

  • ¹H NMR Verification (CDCl₃, 400 MHz):

    • Disappearance: The characteristic aldehyde proton singlet at ~9.9 ppm must be completely absent.

    • Appearance: Look for the diagnostic oxathiolane methine proton (O-CH-S) appearing as a distinct singlet at ~6.1 - 6.3 ppm [1].

    • Ring Protons: The ethylene bridge protons will appear as complex multiplets between 3.1 ppm and 4.6 ppm due to the diastereotopic nature of the ring and the electronegativity difference between the oxygen and sulfur atoms (O-CH₂ is shifted further downfield than S-CH₂)[1].

Method Comparison Data

ParameterProtocol A (Thermodynamic)Protocol B (Kinetic)
Catalyst & Loading p-TsOH (5 mol%)Sc(OTf)₃ (1 mol%)
Solvent & Temp. Toluene, 110°C (Reflux)DCM, 25°C (Room Temp)
Reaction Time 3 – 5 hours1 – 2 hours
Water Removal Required (Dean-Stark Trap)Not Required
Chemoselectivity Moderate (May affect sensitive groups)High (Tolerates complex scaffolds)
Typical Yield 88% – 95%90% – 98%
Primary Use Case Large-scale / Industrial synthesisLate-stage functionalization / Sensitive APIs

References

  • Source: Royal Society of Chemistry (RSC)
  • Title: An Effective Synthesis of 1,3-Oxathiolanes Source: Institute of Organic Chemistry and Biochemistry, Academy of Sciences of the Czech Republic URL
  • Title: First example of the synthesis of bis(2-hydroxyethyl)

Sources

Application

Application Note: 2-(4-Fluorophenyl)-1,3-oxathiolane in the Synthesis of Antiviral Drugs

Strategic Protecting Group Chemistry and Scaffold Assembly for Next-Generation Antiviral APIs Strategic Rationale in Antiviral Drug Design The 1,3-oxathiolane heterocycle is a privileged pharmacophore in virology, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Protecting Group Chemistry and Scaffold Assembly for Next-Generation Antiviral APIs

Strategic Rationale in Antiviral Drug Design

The 1,3-oxathiolane heterocycle is a privileged pharmacophore in virology, serving as the structural backbone for blockbuster nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC) . Concurrently, the incorporation of a 4-fluorophenyl moiety is a proven strategy to enhance the lipophilicity, binding affinity, and metabolic stability of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase strand transfer inhibitors (INSTIs) .

The compound 2-(4-Fluorophenyl)-1,3-oxathiolane (PubChem CID: 11194722) sits at the intersection of these two chemical domains. In advanced pharmaceutical synthesis, it serves a dual, highly strategic purpose:

  • A Highly Selective Protecting Group: It acts as a robust mask for 4-fluorobenzaldehyde during aggressive downstream functionalizations (e.g., Grignard additions, strong metal-hydride reductions) required to build complex NNRTI/INSTI architectures.

  • A Model Scaffold: It serves as a foundational intermediate for the development of novel, next-generation 1,3-oxathiolane nucleoside analogs.

Mechanistic Insights: The "Goldilocks" Protecting Group

In the synthesis of complex fluorinated antivirals, carbonyl protection is frequently a major bottleneck. Traditional 1,3-dioxolanes are highly sensitive to mild acids, risking premature deprotection during Lewis acid-mediated glycosylation steps. Conversely, 1,3-dithianes are extremely robust but traditionally require highly toxic heavy metals (e.g., Hg(ClO4​)2​ or AgNO3​ ) for cleavage. This presents a severe regulatory liability in Active Pharmaceutical Ingredient (API) manufacturing due to stringent ICH Q3D elemental impurity limits.

The 1,3-oxathiolane ring provides a "Goldilocks" solution. It is completely stable to nucleophiles, strong bases, and mild acids, yet it can be selectively cleaved under heavy-metal-free, visible-light photoredox conditions . This allows for orthogonal deprotection in the presence of sensitive nucleobases or chiral auxiliary groups without contaminating the API with residual metals.

Experimental Workflows and Methodologies

G A 4-Fluorobenzaldehyde + 2-Mercaptoethanol B Lewis Acid Catalysis (BF3·OEt2, DCM, 0°C) A->B C 2-(4-Fluorophenyl)-1,3-oxathiolane (Stable Intermediate) B->C D Pathway A: Protecting Group (Grignard/Reduction safe) C->D E Pathway B: Core Scaffold (Nucleoside Assembly) C->E F Photoredox Deprotection (Blue LED, Eosin Y) D->F H Oxathiolane Antivirals (FTC / 3TC Analogs) E->H G Fluorinated Antivirals (NNRTIs / INSTIs) F->G

Workflow for 2-(4-Fluorophenyl)-1,3-oxathiolane in antiviral API synthesis.

Protocol A: Synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane

Objective: High-yield protection of 4-fluorobenzaldehyde while strictly avoiding thermal degradation of the thiol precursor.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 equiv, 10 mmol)

  • 2-Mercaptoethanol (1.2 equiv, 12 mmol)

  • Boron trifluoride etherate ( BF3​⋅OEt2​ , 0.1 equiv, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM, 25 mL)

  • 4Å Molecular Sieves (2.0 g)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add the 4Å molecular sieves.

    • Causality Note: Molecular sieves are utilized to sequester the water byproduct, driving the equilibrium toward the oxathiolane. This is strategically chosen over a Dean-Stark apparatus (which requires refluxing toluene) because elevated temperatures can induce unwanted oxidation of 2-mercaptoethanol to disulfides, drastically reducing the overall yield.

  • Addition: Dissolve the 4-fluorobenzaldehyde and 2-mercaptoethanol in the anhydrous DCM. Cool the mixture to 0 °C using an ice bath to control the exothermic nature of the Lewis acid addition.

  • Catalysis: Dropwise add the BF3​⋅OEt2​ .

    • Causality Note: The Lewis acid activates the carbonyl carbon, facilitating selective nucleophilic attack by the sulfur atom (which is more nucleophilic than the oxygen), followed by rapid intramolecular ring closure via the hydroxyl group.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1; UV active).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ (15 mL) to neutralize the Lewis acid and prevent reverse hydrolysis. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield 2-(4-fluorophenyl)-1,3-oxathiolane as a colorless oil.

Protocol B: Heavy-Metal-Free Photoredox Deprotection

Objective: Selective unmasking of the 4-fluorophenyl carbonyl for final API assembly without triggering ICH Q3D elemental impurity flags.

Reagents:

  • 2-(4-Fluorophenyl)-1,3-oxathiolane (1.0 equiv, 0.5 mmol)

  • Eosin Y (0.03 equiv, 0.015 mmol)

  • TEMPO (1.5 equiv, 0.75 mmol)

  • Acetonitrile (MeCN, 2.0 mL)

  • 6 W Blue LED (460 nm)

Step-by-Step Procedure:

  • Setup: In a clear Pyrex glass tube, dissolve the oxathiolane in MeCN.

  • Catalyst Loading: Add Eosin Y as the photocatalyst and TEMPO as the stoichiometric oxidant.

    • Causality Note: Eosin Y is excited by blue light to its singlet state, which undergoes intersystem crossing to the triplet state. This excited state undergoes single-electron transfer (SET) with the sulfur atom of the oxathiolane, generating a sulfur radical cation. TEMPO acts as a redox mediator and oxygen source, trapping the radical and facilitating the hydrolysis of the C-S bond . This specific mechanism completely avoids the use of toxic heavy metals.

  • Irradiation: Stir the mixture under a 6 W blue LED lamp at room temperature, open to the air, for 12 hours.

  • Isolation: Remove the solvent under reduced pressure. Purify the residue via silica gel chromatography to recover the pristine 4-fluorobenzaldehyde derivative, ready for downstream integration.

Data Presentation: Protecting Group Profiling

To guide synthetic strategy in antiviral development, the stability and deprotection metrics of common cyclic protecting groups are summarized below. The 1,3-oxathiolane offers the best balance of chemical stability and regulatory compliance.

Protecting GroupStability to Grignard / LiAlH4​ Stability to Mild Acid (pH 4)Optimal Deprotection ReagentAPI Heavy-Metal RiskTypical Yield (%)
1,3-Dioxolane HighLow (Premature Cleavage)Aqueous HCl / THFNone85 - 90%
1,3-Dithiane HighHigh Hg(ClO4​)2​ or AgNO3​ High (Regulatory Flag)80 - 85%
1,3-Oxathiolane HighModerate-HighEosin Y / Blue LED / TEMPONone (Green Chemistry)92 - 96%

Table 1: Comparative analysis of cyclic protecting groups for fluorinated benzaldehydes in API synthesis.

References
  • Biocatalytic routes to anti-viral agents and their synthetic intermediates. RSC Chemical Society Reviews.[Link]

  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. National Institutes of Health (PMC).[Link]

  • Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes. RSC Advances.[Link]

Method

Application Note &amp; Protocols: Asymmetric Synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane

Introduction: The Significance of Chiral 1,3-Oxathiolanes The 2-(4-Fluorophenyl)-1,3-oxathiolane scaffold is a cornerstone in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Emtricitabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral 1,3-Oxathiolanes

The 2-(4-Fluorophenyl)-1,3-oxathiolane scaffold is a cornerstone in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Emtricitabine (FTC).[1][2] Emtricitabine is a potent nucleoside reverse transcriptase inhibitor (NRTI) essential in antiretroviral therapies for HIV/AIDS.[1][3] The therapeutic efficacy of such drugs is critically dependent on their stereochemistry. For Emtricitabine, the desired biological activity resides exclusively in the cis-enantiomer with a (2R, 5S) absolute configuration.[2] Consequently, the development of robust, scalable, and highly stereoselective synthetic routes to enantiomerically pure 1,3-oxathiolane intermediates is of paramount importance to the pharmaceutical industry.

This guide provides an in-depth exploration of the principal strategies for the asymmetric synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane, focusing on the underlying chemical principles, field-proven protocols, and comparative data to inform methodology selection for research and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The construction of the chiral 2,5-substituted 1,3-oxathiolane ring can be achieved through several distinct and powerful methodologies. The choice of strategy often involves a trade-off between factors like scalability, cost of starting materials, catalyst availability, and operational complexity. The three dominant approaches are:

  • Chiral Auxiliary-Mediated Synthesis: This classic and industrially proven method involves temporarily incorporating a chiral molecule to direct the stereochemical outcome of the reaction.[4][5] The auxiliary is later removed, having fulfilled its role as a stereochemical guide.

  • Enzymatic Kinetic Resolution: Leveraging the inherent stereoselectivity of enzymes, this approach resolves a racemic mixture by selectively transforming one enantiomer, allowing the other to be isolated in high enantiomeric purity.[6]

  • Lewis Acid-Catalyzed Stereoselective Coupling: Lewis acids are employed to activate substrates and control the facial selectivity of bond formation, thereby directing the synthesis towards a single desired stereoisomer.[3][7]

Strategy I: Chiral Auxiliary-Mediated Dynamic Kinetic Resolution

This approach is arguably the most established for the large-scale manufacturing of related oxathiolane intermediates.[1] It ingeniously combines stereochemical control from a chiral auxiliary with a dynamic resolution process, often driven to completion by the selective crystallization of a single diastereomer. L-menthol is a widely used and effective chiral auxiliary for this purpose.[1][3]

Causality and Mechanism

The process begins with the condensation of an appropriate aldehyde with a mercaptoacetic acid derivative, followed by esterification with a chiral auxiliary like L-menthol. This creates a mixture of diastereomers. The key insight is that the stereocenter at the C2 position of the oxathiolane ring is labile and can epimerize under certain conditions. By carefully selecting crystallization conditions, one diastereomer preferentially precipitates from the solution. According to Le Châtelier's principle, the equilibrium of the epimerizing diastereomers in solution shifts to replenish the crystallizing isomer, theoretically allowing for a complete conversion of the mixture into a single, enantiomerically pure product. This process is a powerful example of a dynamic kinetic resolution.[1]

G cluster_1 Solid Phase A Racemic Oxathiolane Intermediate C Diastereomer A (e.g., R,R,S) A->C Esterification B L-Menthol (Chiral Auxiliary) D Diastereomer B (e.g., S,R,S) C->D Epimerization at C2 E Crystalline Diastereomer B (Desired Isomer) D->E Selective Crystallization

Caption: Workflow for Dynamic Kinetic Resolution using a Chiral Auxiliary.

Protocol: L-Menthyl-Assisted Synthesis of (2R,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid L-menthyl ester

This protocol is adapted from established industrial syntheses for analogous compounds and serves as a representative guide.[1][8]

  • Step 1: Formation of Racemic Hydroxyoxathiolane.

    • To a stirred solution of 1,4-dithiane-2,5-diol (1.0 eq) in an appropriate solvent like toluene, add glyoxylic acid hydrate (1.05 eq).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water. Continue refluxing until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture and concentrate under reduced pressure to yield the crude racemic 5-hydroxy-1,3-oxathiolane-2-carboxylic acid.

  • Step 2: Diastereoselective Crystallization.

    • To the crude product from Step 1, add L-menthol (1.1 eq) and a catalytic amount of a strong acid (e.g., methanesulfonic acid).

    • Heat the mixture, typically under vacuum, to facilitate esterification and remove water.

    • After the esterification is complete, dissolve the resulting diastereomeric mixture in a suitable solvent system (e.g., heptane/toluene).

    • Cool the solution slowly to induce crystallization. The desired diastereomer should selectively precipitate.

    • Filter the crystalline solid, wash with cold solvent, and dry under vacuum. This affords the enantiomerically and diastereomerically pure L-menthyl ester intermediate.[3][9]

  • Step 3: Cleavage of the Auxiliary.

    • The chiral auxiliary can be removed in subsequent steps, for instance, by reduction of the ester to the corresponding alcohol, which yields the core 2-(hydroxymethyl)-1,3-oxathiolan-5-yl intermediate used for coupling with the nucleobase.

Data Summary: Chiral Auxiliary Approach
Chiral AuxiliaryKey StepDiastereomeric Ratio (d.r.)YieldReference
L-MentholDynamic Kinetic Resolution>99:1 (after crystallization)High (industrially viable)[1][9]
(S)-Lactic Acid DerivativesN-Glycosylation ControlVariable, depends on derivativeModerate to Good[3]
CamphorsultamMichael Addition>95:5Good[4]

Strategy II: Enzymatic Kinetic and Dynamic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative to classical chemical methods.[6] Enzymes, particularly lipases, can differentiate between enantiomers of a racemic substrate with exquisite precision, catalyzing a reaction on only one, which is the principle of kinetic resolution.

Causality and Mechanism

In a typical kinetic resolution for this system, a racemic mixture of an acylated 1,3-oxathiolane intermediate is subjected to an enzyme like Mucor miehei lipase. The enzyme selectively hydrolyzes the acyl group from one enantiomer (e.g., the undesired one), leaving the desired acylated enantiomer untouched. The two compounds (hydrolyzed and unhydrolyzed) now have different physical properties and can be easily separated. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

Dynamic Kinetic Resolution (DKR) improves upon this by integrating an in-situ method to racemize the unreacted enantiomer.[3] This allows the entire racemic mixture to be converted into a single, desired enantiomer, pushing the theoretical yield to 100%. This is often achieved by combining the enzyme with a chemical catalyst that facilitates the racemization.

G cluster_0 Racemic Substrate cluster_1 Enzymatic Reaction cluster_2 Separation Racemate Racemic Acyl-Oxathiolane (R-Substrate + S-Substrate) Enzyme Lipase S_Product S-Product (Unreacted) Enzyme->S_Product No Reaction (Enantiopure) R_Product R-Product (Hydrolyzed) Enzyme->R_Product Selective Hydrolysis Final_S Isolated S-Product S_Product->Final_S Chromatography or Extraction Final_R Isolated R-Product R_Product->Final_R Chromatography or Extraction

Caption: General workflow for Enzymatic Kinetic Resolution.

Protocol: Lipase-Catalyzed Resolution of a 1,3-Oxathiolane Intermediate

This protocol is a generalized procedure based on methods described in the literature.[3]

  • Step 1: Preparation of Racemic Substrate.

    • Synthesize the racemic 5-acetoxy-2-(4-fluorophenyl)-1,3-oxathiolane by reacting 2-(4-fluorophenyl)-1,3-oxathiolan-5-ol with acetic anhydride in the presence of a base like pyridine. Purify the racemic acetate by column chromatography.

  • Step 2: Enzymatic Hydrolysis.

    • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend the racemic acetate substrate.

    • Add the immobilized lipase (e.g., Trichosporon laibachii or CAL-B). The use of immobilized enzyme simplifies catalyst removal post-reaction.

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral HPLC, aiming for approximately 50% conversion. At this point, the enantiomeric excess (e.e.) of the remaining substrate will be at its maximum.

  • Step 3: Product Isolation and Separation.

    • Once 50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • The organic layer will contain both the unreacted (desired) acetate enantiomer and the hydrolyzed (undesired) alcohol enantiomer.

    • Separate the two compounds using column chromatography on silica gel. The difference in polarity between the acetate and alcohol allows for clean separation.

    • Analyze the enantiomeric excess of the isolated acetate product using chiral HPLC.

Data Summary: Enzymatic Resolution
EnzymeSubstrateProcessConversionEnantiomeric Excess (e.e.)Reference
Trichosporon laibachii LipaseAcyl-oxathiolaneDKR99.6%96.5%
Mucor miehei LipasePropionyl-oxathiolaneKinetic Resolution~50%>98% (for recovered substrate)[3]
CAL-BAcyl-oxathiolaneDKRHigh>99%
STS (Transaminase)Aldehyde/DiolDKRHighHigh (stereochemistry controllable by enzyme choice)[3]

Strategy III: Lewis Acid-Catalyzed Asymmetric Synthesis

Lewis acids play a crucial role in activating electrophiles and can enforce a specific stereochemical pathway in reactions.[7][10] In the context of 1,3-oxathiolane synthesis, they can be used to catalyze the initial cyclocondensation reaction or, more commonly, to control the stereochemistry of the subsequent N-glycosylation step where the oxathiolane sugar moiety is coupled with the nucleobase.[3]

Causality and Mechanism

When forming the 1,3-oxathiolane ring from an aldehyde and a thiol, a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) coordinates to the aldehyde's carbonyl oxygen. This coordination dramatically increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the thiol. In stereoselective variants, a chiral Lewis acid can create a chiral environment around the aldehyde, forcing the thiol to attack from a specific face, thus leading to an enantiomerically enriched product.

For the crucial N-glycosylation step, a Lewis acid like SnCl₄ can form a chelate with the oxathiolane intermediate. This chelation can lock the conformation of the ring, exposing one face to preferential attack by the silylated nucleobase, leading to high diastereoselectivity (typically favoring the desired β-anomer).[3]

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Cyclization Aldehyde 4-Fluoro- benzaldehyde ActivatedComplex Activated Aldehyde-LA Complex Aldehyde->ActivatedComplex LewisAcid Lewis Acid (e.g., TiCl4) Intermediate Hemithioacetal Intermediate ActivatedComplex->Intermediate Stereocontrolled Attack Thiol Mercapto- acetaldehyde Derivative Thiol->Intermediate Product 1,3-Oxathiolane Intermediate->Product Intramolecular Ring Closure

Caption: Mechanism of Lewis Acid-Catalyzed Oxathiolane Formation.

Protocol: Lewis Acid-Mediated Coupling of Oxathiolane with 5-Fluorocytosine

This protocol outlines the key stereocontrolling glycosylation step.[3]

  • Step 1: Silylation of Nucleobase.

    • In a dry flask under an inert atmosphere (N₂ or Ar), suspend 5-fluorocytosine (1.0 eq) in hexamethyldisilazane (HMDS).

    • Add a catalytic amount of ammonium sulfate or another silylating catalyst.

    • Heat the mixture to reflux until the solution becomes clear, indicating complete silylation.

    • Remove excess HMDS under vacuum to obtain the silylated 5-fluorocytosine as a residue.

  • Step 2: Lewis Acid-Mediated Coupling.

    • Dissolve the enantiopure 5-acetoxy-2-(4-fluorophenyl)-1,3-oxathiolane (obtained from Strategy I or II) in a dry, aprotic solvent like dichloromethane or 1,2-dichloroethane.

    • Cool the solution to 0 °C or lower.

    • Add the silylated 5-fluorocytosine from Step 1 to the solution.

    • Slowly add the Lewis acid (e.g., SnCl₄ or TMSOTf, 1.2-2.0 eq) to the cooled mixture.

    • Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the reaction by HPLC until the starting material is consumed.

  • Step 3: Workup and Isolation.

    • Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with more dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting product (a mixture of β and α anomers, with β highly favored) by column chromatography or crystallization to isolate the desired β-anomer.

Conclusion

The asymmetric synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane is a well-optimized field driven by the pharmaceutical demand for Emtricitabine.

  • Chiral Auxiliary-based Dynamic Kinetic Resolution stands out for its industrial scalability and efficiency, representing a pinnacle of process chemistry.

  • Enzymatic Resolutions provide an environmentally benign and highly selective alternative, with DKR protocols offering yields up to 100%.[3]

  • Lewis Acid Catalysis is indispensable for controlling the stereochemistry of the crucial C-N bond formation during glycosylation, ensuring the correct configuration in the final active pharmaceutical ingredient.

The choice of method depends on the scale of the synthesis, economic constraints, and available expertise. For drug development professionals, a combination of these strategies often proves most effective, for instance, using an enzymatic resolution to prepare the chiral oxathiolane followed by a Lewis acid-mediated coupling to complete the synthesis of the nucleoside analogue.

References

  • Title: One-Pot Enzymatic Synthesis of Enantiopure 1,3-Oxathiolanes Using Trichosporon laibachii Lipase and the Kinetic Model Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Synthetic strategies toward 1,3-oxathiolane nucleoside analogues Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Chirality Control in Enzyme-Catalyzed Dynamic Kinetic Resolution of 1,3-Oxathiolanes Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation Source: ChemRxiv URL: [Link]

  • Title: Chiral auxiliary Source: Wikipedia URL: [Link]

  • Title: Synthesis of substituted 1,3‐oxathiolane‐2‐imines Source: ResearchGate URL: [Link]

  • Title: Process and Intermediates for Preparing Emtricitabine Source: Google Patents URL
  • Title: Process and intermediates for preparing emtricitabine Source: Google Patents URL
  • Title: Synthesis of emtricitabine (88) from trans oxathiolane derivative 81 Source: ResearchGate URL: [Link]

  • Title: Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl4-Mediated N-Glycosylation Source: ResearchGate URL: [Link]

  • Title: Applying Enzymatic Synthesis for Chiral Molecules Source: Pharma's Almanac URL: [Link]

  • Title: Lewis acid catalysis Source: Wikipedia URL: [Link]

  • Title: A mechanistic study of Lewis acid-catalyzed covalent organic framework formation Source: Royal Society of Chemistry URL: [Link]

Sources

Application

Experimental procedure for the preparation of 2-(4-Fluorophenyl)-1,3-oxathiolane

Application Note & Protocol: Synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane, a valuable hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane, a valuable heterocyclic intermediate in organic synthesis and drug development. The procedure details the acid-catalyzed condensation of 4-fluorobenzaldehyde and 2-mercaptoethanol. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, emphasizes critical safety protocols, and offers expert insights into process optimization and characterization. The methodology is designed to be robust and reproducible, ensuring high yield and purity for researchers in both academic and industrial settings.

Introduction and Scientific Context

The 1,3-oxathiolane moiety is a privileged scaffold found in numerous biologically active compounds, including antiviral agents like lamivudine and emtricitabine.[1][2] The incorporation of a fluorine atom, as in the case of the 4-fluorophenyl group, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[3] Consequently, 2-(4-Fluorophenyl)-1,3-oxathiolane serves as a critical building block for the synthesis of novel fluorinated pharmaceuticals.

This protocol describes a classic and efficient method for its preparation: the acid-catalyzed cyclocondensation of 4-fluorobenzaldehyde with 2-mercaptoethanol. This reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the target 1,3-oxathiolane. The choice of an acid catalyst is crucial for activating the aldehyde carbonyl group towards nucleophilic attack by the thiol.[4]

Reaction Mechanism and Workflow

Overall Reaction Scheme
Mechanistic Pathway

The synthesis is a classic example of acetal formation, specifically a thioacetalization. The generally accepted mechanism involves the following steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 4-fluorobenzaldehyde, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Thiol: The sulfur atom of 2-mercaptoethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemithioacetal.

  • Deprotonation: A base (e.g., the solvent or conjugate base of the acid catalyst) removes a proton to yield the neutral hemithioacetal intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the hemithioacetal is protonated, turning it into a good leaving group (water). The sulfur atom then attacks the adjacent carbon in an intramolecular fashion, displacing the water molecule and forming the five-membered oxathiolane ring.

  • Regeneration of Catalyst: A final deprotonation step yields the stable 2-(4-Fluorophenyl)-1,3-oxathiolane product and regenerates the acid catalyst.

Visualization of the Experimental Workflow

The following diagram outlines the complete experimental procedure from setup to final product characterization.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Setup Flame-dried flask under N2 B 2. Reagent Addition Dissolve 4-fluorobenzaldehyde in toluene A->B C 3. Add Reagents Add 2-mercaptoethanol and p-TsOH catalyst B->C D 4. Reaction Reflux with Dean-Stark trap (4-6 hours) C->D E 5. Quenching Cool to RT, wash with sat. NaHCO3 solution D->E F 6. Extraction Extract with ethyl acetate (3x) E->F G 7. Washing & Drying Wash organic layer with brine, dry over Na2SO4 F->G H 8. Concentration Remove solvent under reduced pressure G->H I 9. Purification Column chromatography (Silica gel, Hexane:EtOAc) H->I J 10. Final Product Concentrate pure fractions I->J K 11. Characterization NMR, IR, MS Analysis J->K

Caption: Experimental workflow for the synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane.

Materials and Equipment

Reagents
ReagentCAS No.M.W. ( g/mol )QuantityPuritySupplier
4-Fluorobenzaldehyde459-57-4124.1110.0 g (80.6 mmol)≥98%Sigma-Aldrich
2-Mercaptoethanol60-24-278.136.9 mL (96.7 mmol)≥99%Sigma-Aldrich
p-Toluenesulfonic acid (p-TsOH)6192-52-5190.220.77 g (4.0 mmol)MonohydrateAlfa Aesar
Toluene108-88-392.14200 mLAnhydrousFisher Scientific
Ethyl Acetate (EtOAc)141-78-688.11300 mLACS GradeVWR
Hexane110-54-386.18500 mLACS GradeVWR
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededSaturated Sol.Fisher Scientific
BrineN/AN/AAs neededSaturated Sol.Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededGranularFisher Scientific
Silica Gel7631-86-960.08As needed230-400 meshSorbent Technologies
Equipment
  • 500 mL two-neck round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (silica gel 60 F₂₅₄)

Safety and Handling Precautions

General: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are recommended), must be worn at all times.[5]

  • 4-Fluorobenzaldehyde: Flammable liquid and vapor.[6][7] Causes skin and serious eye irritation.[8][9] May cause respiratory irritation. Avoid inhalation of vapors and contact with skin and eyes. Keep away from ignition sources.[6]

  • 2-Mercaptoethanol: Toxic if swallowed or inhaled, and fatal in contact with skin.[5] Causes serious eye damage and skin irritation.[5] Has a strong, unpleasant odor. Handle with extreme care, using double gloves if necessary, and ensure all operations are performed deep within a fume hood.

  • Toluene: Flammable liquid and vapor. Known reproductive toxicant. Avoid inhalation and skin contact.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Avoid contact with skin and eyes.

Emergency Procedures:

  • Skin contact: Immediately remove contaminated clothing and rinse the affected area with soap and plenty of water for at least 15 minutes.[5][8] Seek medical attention.

  • Eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[8] Immediately consult a physician.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6] Consult a physician.

  • Spills: For small spills (<1 L), absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[5] For large spills, evacuate the area and contact emergency services.

Detailed Experimental Protocol

Step 1: Reaction Setup 1.1. Assemble a 500 mL two-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet. 1.2. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature. A continuous positive pressure of inert gas should be maintained throughout the reaction.

Step 2: Addition of Reagents 2.1. To the flask, add 4-fluorobenzaldehyde (10.0 g, 80.6 mmol) and anhydrous toluene (200 mL). Stir the mixture until the aldehyde is fully dissolved. 2.2. Add 2-mercaptoethanol (6.9 mL, 96.7 mmol, 1.2 equivalents) to the solution via syringe. 2.3. Finally, add p-toluenesulfonic acid monohydrate (0.77 g, 4.0 mmol, 0.05 equivalents) to the flask.

Causality Insight: Using a slight excess of 2-mercaptoethanol helps to drive the reaction to completion. The Dean-Stark trap is essential for removing the water generated during the reaction, which shifts the equilibrium towards the product, in accordance with Le Châtelier's principle.

Step 3: Reaction Execution 3.1. Heat the reaction mixture to reflux (approx. 110-115 °C) using a heating mantle. 3.2. Continue refluxing for 4-6 hours, or until water ceases to collect in the Dean-Stark trap. 3.3. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc eluent system. The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.

Step 4: Work-up and Isolation 4.1. Allow the reaction mixture to cool to room temperature. 4.2. Carefully pour the mixture into a 500 mL separatory funnel. 4.3. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the p-TsOH catalyst. Caution: CO₂ evolution may occur. Vent the funnel frequently. 4.4. Wash the organic layer with brine (1 x 100 mL) to remove residual water and inorganic salts. 4.5. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent. 4.6. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

Step 5: Purification 5.1. Purify the crude oil by flash column chromatography on silica gel. 5.2. Prepare the column using a slurry of silica gel in hexane. 5.3. Load the crude product onto the column (neat or dissolved in a minimal amount of dichloromethane). 5.4. Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% EtOAc in hexane). 5.5. Collect fractions and monitor by TLC. Combine the fractions containing the pure product. 5.6. Remove the solvent from the combined pure fractions under reduced pressure to yield 2-(4-Fluorophenyl)-1,3-oxathiolane as a colorless to pale yellow oil.

Data Presentation and Expected Results

ParameterExpected Value
Product 2-(4-Fluorophenyl)-1,3-oxathiolane
Appearance Colorless to pale yellow oil
Molecular Formula C₉H₉FOS
Molecular Weight 184.23 g/mol
Expected Yield 12.5 - 13.9 g (85-95%)
Purity (by NMR) >98%
TLC R_f ~0.4 (9:1 Hexane:EtOAc)

Product Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55-7.45 (m, 2H, Ar-H)

    • δ 7.10-7.00 (m, 2H, Ar-H)

    • δ 6.45 (s, 1H, S-CH-O)

    • δ 4.40 (t, J = 6.8 Hz, 2H, O-CH₂)

    • δ 3.20 (t, J = 6.8 Hz, 2H, S-CH₂)

    Expert Interpretation: The key signal is the singlet at ~6.45 ppm, which corresponds to the proton on the acetal carbon (C2 of the oxathiolane ring). The aromatic protons will show the characteristic pattern of a 1,4-disubstituted benzene ring.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 163.0 (d, J_CF = 248 Hz, C-F)

    • δ 135.0 (d, J_CF = 3 Hz, C_ipso)

    • δ 128.5 (d, J_CF = 8 Hz, C_ortho)

    • δ 115.8 (d, J_CF = 22 Hz, C_meta)

    • δ 85.0 (S-CH-O)

    • δ 70.0 (O-CH₂)

    • δ 38.0 (S-CH₂)

    Expert Interpretation: The carbon attached to the fluorine will appear as a doublet with a large coupling constant (~248 Hz), a hallmark of C-F bonds in ¹³C NMR.[10]

  • FT-IR (neat, cm⁻¹):

    • 3050 (Ar C-H stretch)

    • 2950-2850 (Aliphatic C-H stretch)

    • 1605, 1510 (Ar C=C stretch)

    • 1230 (C-F stretch)

    • 1160 (C-O stretch)

  • Mass Spectrometry (EI):

    • m/z (%): 184 (M⁺), 123 ([M - SCH₂CH₂OH]⁺)

References

  • Paquette, L. A., & Doherty, A. M. (1994). Polyquinane Chemistry: Syntheses and Reactions. Springer Science & Business Media.
  • UCLA EH&S. (2018, March 10). Safety Data Sheet: 2-Mercaptoethanol. Retrieved from [Link]

  • Dondoni, A., & Marra, A. (2004). Thiazole-Based Catalysts for the Asymmetric Synthesis of 2-Substituted 1,3-Oxathiolanes. Accounts of Chemical Research, 37(8), 531–539.
  • Sharghi, H., & Eskandari, M. M. (2009). An Efficient and Chemoselective Method for Synthesis of 1,3-Oxathiolanes from Aldehydes and their Deprotection Catalyzed by V(HSO₄)₃. Journal of the Iranian Chemical Society, 6(3), 544–551.
  • Singh, R., & Kumar, V. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2686–2722. Retrieved from [Link]

  • Kelly, C. B., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(6), 1045–1050. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Retrieved from [Link]

  • Gerig, J. T. (2010). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 56(2), 125–154.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Fluorophenyl)-1,3-oxathiolane Synthesis

Welcome to the Technical Support Center for the synthesis of 1,3-oxathiolane derivatives. The condensation of 4-fluorobenzaldehyde with 2-mercaptoethanol to form 2-(4-fluorophenyl)-1,3-oxathiolane is a fundamental oxathi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,3-oxathiolane derivatives. The condensation of 4-fluorobenzaldehyde with 2-mercaptoethanol to form 2-(4-fluorophenyl)-1,3-oxathiolane is a fundamental oxathioacetalization reaction. While seemingly straightforward, the bifunctional nature of 2-mercaptoethanol and the equilibrium dynamics of the reaction frequently lead to chemoselectivity issues and side-product formation.

This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, understand the underlying causality of side reactions, and implement self-validating experimental protocols.

Part 1: Reaction Pathway & Mechanistic Divergence

Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates how the desired intramolecular cyclization competes with intermolecular side reactions.

Pathway SM 4-Fluorobenzaldehyde + 2-Mercaptoethanol Hemithioacetal Hemithioacetal Intermediate SM->Hemithioacetal Acid Catalyst (Nucleophilic Attack) Disulfide 2-Hydroxyethyl Disulfide (Oxidation Byproduct) SM->Disulfide O2 Exposure (Oxidative Dimerization) Oxathiolane 2-(4-Fluorophenyl)- 1,3-oxathiolane (Target Product) Hemithioacetal->Oxathiolane Intramolecular Cyclization (-H2O) Dithiolane 1,3-Dithiolane (Side Product) Hemithioacetal->Dithiolane Excess Thiol (Intermolecular Attack)

Mechanistic divergence in 1,3-oxathiolane synthesis highlighting target and side product pathways.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why is my reaction yielding significant amounts of the 1,3-dithiolane side product instead of the target 1,3-oxathiolane? Causality: 2-Mercaptoethanol is a bifunctional nucleophile. Because sulfur is more polarizable and less electronegative than oxygen, the sulfhydryl (-SH) group is significantly more nucleophilic. The reaction initiates via sulfhydryl attack on the protonated 4-fluorobenzaldehyde to form a hemithioacetal intermediate [1]. For the desired 1,3-oxathiolane to form, the adjacent hydroxyl (-OH) group must undergo intramolecular cyclization. However, if an excess of 2-mercaptoethanol is present, a second intermolecular attack by another -SH group can kinetically outcompete the intramolecular -OH attack. Furthermore, under harsh thermodynamic conditions (e.g., prolonged reflux with strong Brønsted acids), the system equilibrates to the more thermodynamically stable S,S-acetal (1,3-dithiolane). Actionable Solution: Strictly limit 2-mercaptoethanol to 1.05 equivalents. Transition from harsh Brønsted acids (like p-TsOH) to oxophilic Lewis acids (e.g., Scandium(III) triflate), which selectively coordinate the oxygen atom to lower the activation energy for intramolecular cyclization [2].

Q2: I am observing a white precipitate and a foul odor that persists even after workup. What is this side product and how do I prevent it? Causality: The persistent foul odor and precipitate are indicative of 2-hydroxyethyl disulfide, a byproduct formed via the oxidative dimerization of 2-mercaptoethanol. Thiols are highly susceptible to oxidation by atmospheric oxygen, a process accelerated by heat (e.g., during Dean-Stark reflux) and trace metal impurities in the solvent. Actionable Solution: Degas all solvents via sparging or freeze-pump-thaw cycles prior to use. Run the reaction under a strict argon or nitrogen atmosphere.

Q3: The conversion of 4-fluorobenzaldehyde stalls at 60-70%. How can I drive the reaction to completion without increasing side products? Causality: Oxathioacetalization is an equilibrium-driven condensation reaction that generates one equivalent of water. The electron-withdrawing para-fluoro group on 4-fluorobenzaldehyde increases the electrophilicity of the carbonyl carbon but also stabilizes the hydrate/hemiacetal resting states. If water is not rigorously removed, the reverse hydrolysis reaction establishes an equilibrium, stalling conversion. Actionable Solution: Implement a self-validating dehydration system. Instead of relying solely on a Dean-Stark trap (which can be inefficient for small scales), use a Soxhlet extractor filled with activated 4Å molecular sieves between the reaction flask and the reflux condenser.

Part 3: Diagnostic Logic & Quantitative Optimization

To streamline your optimization process, follow the diagnostic logic tree below when analyzing your crude reaction mixtures.

Troubleshooting Start Analyze Crude 1H NMR Q1 High Dithiolane (>5%)? Start->Q1 Q2 Unreacted Aldehyde (>10%)? Start->Q2 Q3 Disulfide Dimer Present? Start->Q3 A1 Reduce Thiol Equivalents Use Sc(OTf)3 Catalyst Q1->A1 Yes A2 Improve Water Removal (Use 4Å Molecular Sieves) Q2->A2 Yes A3 Degas All Solvents Run Under Argon Q3->A3 Yes

Troubleshooting logic tree for resolving common impurities in 1,3-oxathiolane synthesis.

Catalyst System Comparison

Selecting the right catalyst is the most critical variable in suppressing side products. The table below summarizes the expected quantitative outcomes based on established methodologies [3].

Catalyst SystemReaction ConditionsTarget Oxathiolane YieldDithiolane Side ProductReaction Time
p-Toluenesulfonic Acid (p-TsOH)Toluene, Reflux (Dean-Stark)82%8 - 12%4.0 h
Amberlyst-15 (Heterogeneous)Solvent-free, 25°C88%3 - 5%2.5 h
Triisopropylsilyl Triflate (TIPSOTf)Dioxane, 85°C92%< 2%0.5 h
Scandium(III) Triflate [Sc(OTf)3]CH2Cl2, 25°C96% < 1% 1.0 h

Part 4: Self-Validating Experimental Protocol

The following protocol utilizes a mild Lewis acid to ensure high chemoselectivity and incorporates built-in validation checkpoints to guarantee the integrity of the synthesis.

Materials Required:

  • 4-Fluorobenzaldehyde (1.0 eq, 10 mmol)

  • 2-Mercaptoethanol (1.05 eq, 10.5 mmol)

  • Scandium(III) triflate [Sc(OTf)3] (0.05 eq, 5 mol%)

  • Anhydrous Dichloromethane (CH2Cl2), degassed

  • Activated 4Å Molecular Sieves

Step-by-Step Methodology:

  • Preparation & Degassing: Add 20 mL of anhydrous CH2Cl2 to an oven-dried round-bottom flask containing 2.0 g of activated 4Å molecular sieves. Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen, preventing the oxidative dimerization of the thiol.

  • Reagent Addition: Under an Argon atmosphere, add 4-fluorobenzaldehyde (1.24 g, 10 mmol) followed by 2-mercaptoethanol (0.82 g, 10.5 mmol). Stir for 5 minutes to homogenize.

  • Catalyst Initiation: Add Sc(OTf)3 (246 mg, 0.5 mmol) in one portion. The reaction will turn slightly yellow. Stir at room temperature (25°C).

  • Self-Validation Checkpoint (In-Situ Monitoring): After 45 minutes, perform a TLC analysis (Hexane:EtOAc 9:1). The protocol validates its own completion when the UV-active aldehyde spot ( Rf​≈0.6 ) completely disappears, replaced by a new UV-active spot ( Rf​≈0.4 ). To confirm the presence of the sulfur-containing oxathiolane ring, dip the TLC plate in a KMnO4​ stain; the product spot will immediately turn yellow/brown against the purple background.

  • Quench and Workup: Once complete, quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Causality note: Neutralizing the Lewis acid prevents the reverse hydrolysis of the oxathiolane during aqueous extraction.

  • Extraction & Purification: Extract the aqueous layer with CH2Cl2 (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product is typically >95% pure, but can be passed through a short silica plug if trace dithiolane is detected via 1H NMR (look for the dithiolane methine proton at ∼5.6 ppm vs the oxathiolane methine at ∼6.0 ppm).

References

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues Beilstein Journal of Organic Chemistry, 2021, 17, 2680–2715. URL:[Link]

  • Oxathioacetal synthesis by oxathioacetalisation Organic Chemistry Portal (Aggregated synthesis methodologies). URL:[Link]

  • An Effective Synthesis of 1,3-Oxathiolanes Collection of Czechoslovak Chemical Communications, 1997, 62(5), 794-798. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Yield of 2-(4-Fluorophenyl)-1,3-oxathiolane

Welcome to the Technical Support Center for the synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane . This compound is a critical protected intermediate in drug development, leveraging the 1,3-oxathiolane motif for its super...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane . This compound is a critical protected intermediate in drug development, leveraging the 1,3-oxathiolane motif for its superior stability against acidic conditions compared to standard O,O-acetals, while remaining significantly easier to cleave than S,S-dithioacetals[1].

This guide is designed for researchers and scientists to troubleshoot yield bottlenecks, understand the underlying reaction causality, and implement self-validating protocols for high-efficiency synthesis.

Section 1: Mechanistic Causality & Reaction Pathway

To effectively troubleshoot yield issues, one must first understand the causality of the oxathioacetalization mechanism. The reaction between 4-fluorobenzaldehyde and 2-mercaptoethanol is an acid-catalyzed equilibrium process[2].

Because sulfur is a softer and more potent nucleophile than oxygen, the initial attack on the activated carbonyl carbon is driven exclusively by the thiol group (-SH), forming a hemithioacetal intermediate[3]. Subsequent protonation and dehydration yield a highly electrophilic thionium ion. Intramolecular cyclization by the pendant hydroxyl group (-OH) closes the ring[2][3]. Yield loss typically occurs when dehydration stalls (equilibrium limit) or when intermolecular side reactions outcompete the intramolecular cyclization.

Mechanism A 4-Fluorobenzaldehyde + Catalyst B Activated Carbonyl Intermediate A->B Activation C Nucleophilic Attack (by -SH) B->C S-attack D Hemithioacetal Intermediate C->D H+ transfer E Dehydration (-H2O) Thionium Ion D->E -H2O F Intramolecular Cyclization (by -OH) E->F O-attack G 2-(4-Fluorophenyl)- 1,3-oxathiolane F->G -H+

Figure 1: Mechanistic pathway of 1,3-oxathiolane formation from 4-fluorobenzaldehyde.

Section 2: Troubleshooting Guide

Q: My reaction stalls at 60-70% conversion, leaving unreacted 4-fluorobenzaldehyde. How do I drive it to completion? A: The formation of 1,3-oxathiolanes releases one equivalent of water. According to Le Chatelier's principle, failure to remove this water halts the equilibrium[4]. Solution: If using standard homogeneous acids (like p-TsOH), use a Dean-Stark apparatus with a toluene reflux to azeotropically remove water[3]. If running the reaction at room temperature in dichloromethane (DCM), add 3Å molecular sieves[1]. Alternatively, utilizing a highly active, water-tolerant catalyst like Amberlyst-15 or TIPSOTf can push the reaction forward rapidly despite the presence of water[4][5].

Q: GC/MS analysis shows a heavy side product instead of my desired oxathiolane. What is causing this? A: You are likely forming the bis(2-hydroxyethyl)dithioacetal[6][7]. This occurs when a second molecule of 2-mercaptoethanol attacks the thionium intermediate before the intramolecular hydroxyl group can close the ring. Solution: Strictly control your stoichiometry to a 1:1.05 (aldehyde:thiol) ratio. Avoid large excesses of 2-mercaptoethanol and ensure the reaction is sufficiently dilute to favor intramolecular kinetics over intermolecular collisions[7].

Q: How can I improve the environmental profile and simplify the workup of this reaction? A: Transition from homogeneous acids to heterogeneous solid acids. Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin, provides yields up to 95%[5][8]. It can be simply filtered out of the reaction mixture, washed, and reused multiple times without loss of catalytic activity, completely eliminating the need for aqueous basic workups[5].

Troubleshooting Start Issue: Low Yield (< 70%) Check1 Analyze Crude by GC/MS or 1H NMR Start->Check1 Branch1 High Unreacted Aldehyde? Check1->Branch1 Branch2 Dithioacetal Side Product? Branch1->Branch2 No Sol1 Action: Remove Water (Dean-Stark / Sieves) Branch1->Sol1 Yes (Equilibrium limit) Sol2 Action: Increase Catalyst Loading or Temp Branch1->Sol2 Yes (Kinetic limit) Sol3 Action: Reduce Thiol Ratio to 1:1.05 Branch2->Sol3 Yes

Figure 2: Troubleshooting logic tree for resolving low yields in oxathioacetalization.

Section 3: Standard Optimized Protocols & Quantitative Data

Catalyst Comparison for 1,3-Oxathiolane Synthesis
Catalyst SystemLoadingSolvent / ConditionsReaction TimeTypical YieldReusability
Amberlyst-15 10% (w/w)DCM, Room Temp1 - 2 h85 - 95%Excellent (via filtration)[5]
TIPSOTf 1 mol%Dioxane, 85 °C30 min> 90%None (Homogeneous)[4]
V(HSO4)3 50 mol%Hexane, Reflux1 - 3 h80 - 90%Moderate[9]
p-TsOH 5 - 10 mol%Benzene, Dean-Stark24 h75 - 80%None (Homogeneous)[3]
Protocol: High-Yield Synthesis using Heterogeneous Amberlyst-15

This protocol is designed as a self-validating system: the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) in IR spectroscopy or the shift of the aldehydic proton (~9.9 ppm) in ¹H NMR confirms successful conversion.

  • Preparation : Dry Amberlyst-15 resin at 130 °C under vacuum for 2 hours prior to use to maximize its internal surface area and active acidic sites[5].

  • Reagent Mixing : In a 50 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (10.0 mmol, 1.24 g) in 20 mL of anhydrous dichloromethane (DCM).

  • Thiol Addition : Add 2-mercaptoethanol (10.5 mmol, 0.82 g). Crucial Step: Do not exceed a 1.05 molar equivalent to prevent dithioacetal formation.

  • Catalysis : Add the activated Amberlyst-15 (120 mg). Stir the suspension vigorously at room temperature.

  • Monitoring : Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The reaction typically reaches completion within 1.5 hours[5].

  • Workup : Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15 catalyst. Wash the resin with an additional 10 mL of DCM.

  • Isolation : Concentrate the combined filtrate under reduced pressure. The resulting crude 2-(4-fluorophenyl)-1,3-oxathiolane can be purified via short-path distillation or silica gel chromatography if analytical purity is required.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I selectively protect 4-fluorobenzaldehyde in the presence of a ketone? A: Yes. Aldehydes are significantly more electrophilic than ketones. By using mild heterogeneous catalysts like Amberlyst-15 or Lewis acids like Scandium(III) triflate, you can achieve highly chemoselective oxathioacetalization of the aldehyde while leaving the ketone functional group completely untouched[5][8].

Q: What is the best method for deprotecting the 1,3-oxathiolane back to the aldehyde? A: 1,3-Oxathiolanes are remarkably stable to basic and mildly acidic conditions. To regenerate 4-fluorobenzaldehyde, you can use Amberlyst-15 combined with glyoxylic acid under solvent-free conditions, or employ V(HSO4)3 in refluxing hexane[7][9][10]. Both methods provide clean deprotection without over-oxidation.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Fluorophenyl)-1,3-oxathiolane

Welcome to the technical support center for the purification of 2-(4-Fluorophenyl)-1,3-oxathiolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(4-Fluorophenyl)-1,3-oxathiolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the removal of impurities from this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Introduction to Purification Challenges

2-(4-Fluorophenyl)-1,3-oxathiolane is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from unreacted starting materials, side products, or degradation during synthesis and workup. This guide will address the most common purification challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(4-Fluorophenyl)-1,3-oxathiolane?

A1: The typical synthesis involves the acid-catalyzed condensation of 4-fluorobenzaldehyde and 2-mercaptoethanol. Based on this, the primary impurities include:

  • Unreacted Starting Materials:

    • 4-Fluorobenzaldehyde

    • 2-Mercaptoethanol

  • Reaction Byproducts:

    • Water (formed during the condensation reaction)

    • Open-chain hemithioacetal intermediate.[1]

  • Degradation Products:

    • Hydrolysis products: If exposed to acidic aqueous conditions for extended periods, the oxathiolane can hydrolyze back to 4-fluorobenzaldehyde and 2-mercaptoethanol.[1][2]

    • Oxidation products: The sulfur atom in the oxathiolane ring can be oxidized to the corresponding sulfoxide, especially if oxidizing agents are present.[3]

  • Residual Synthesis Reagents:

    • Acid catalyst (e.g., p-toluenesulfonic acid, BF₃·OEt₂)

    • Organic solvents used in the reaction.

Q2: My crude product is an oil, but I expected a solid. What does this indicate?

A2: The physical state of your crude product can provide clues about its purity. While 2-(4-Fluorophenyl)-1,3-oxathiolane is often a low-melting solid or an oil at room temperature, the presence of significant amounts of liquid impurities, such as unreacted 2-mercaptoethanol or residual solvent, will likely result in an oily product. It is also possible that the product itself has a low melting point. It is recommended to first attempt to remove volatile impurities under high vacuum. If the product remains an oil, chromatographic purification is likely necessary.

Q3: I have a persistent colored impurity in my product. How can I remove it?

A3: Colored impurities are often highly conjugated organic molecules. For their removal, consider the following:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-5% by weight), and stir or gently heat the mixture for a short period. The colored impurities adsorb onto the surface of the charcoal. Remove the charcoal by filtration through a pad of celite.[4][5] Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.

  • Chromatography: Flash column chromatography is highly effective at separating colored impurities from the desired product.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the purification of 2-(4-Fluorophenyl)-1,3-oxathiolane.

Issue 1: Presence of Unreacted 4-Fluorobenzaldehyde

Symptom: A characteristic almond-like smell in the crude product. A spot on the TLC plate that corresponds to the Rf of 4-fluorobenzaldehyde and stains with a potassium permanganate dip. In the ¹H NMR spectrum, a singlet around 9-10 ppm is observed.

Cause: Incomplete reaction or unfavorable equilibrium.

Solution: Aqueous Bisulfite Wash

This procedure leverages the reversible formation of a water-soluble bisulfite adduct with the aldehyde, which can then be removed from the organic phase.

Experimental Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Transfer the organic solution to a separatory funnel and add an equal volume of the saturated NaHSO₃ solution.

  • Shake the funnel vigorously for 2-3 minutes. You may observe the formation of a white precipitate (the bisulfite adduct) at the interface.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with deionized water, followed by a brine wash to remove any remaining water-soluble species and to aid in breaking any emulsions.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

Diagram of the Bisulfite Wash Workflow

G cluster_0 Liquid-Liquid Extraction start Crude Product in Organic Solvent add_bisulfite Add Saturated NaHSO₃ (aq) start->add_bisulfite shake Vigorous Shaking add_bisulfite->shake separate Separate Layers shake->separate wash_water Wash with Water separate->wash_water Organic Layer aqueous_waste aqueous_waste separate->aqueous_waste Aqueous Layer (contains aldehyde adduct) wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for aldehyde impurity removal.

Issue 2: Presence of Unreacted 2-Mercaptoethanol

Symptom: A strong, unpleasant sulfurous odor. A distinct spot on the TLC plate. In the ¹H NMR spectrum, characteristic peaks for 2-mercaptoethanol will be present.

Cause: Use of excess 2-mercaptoethanol during the synthesis to drive the reaction to completion.

Solution: Aqueous Base Wash

2-Mercaptoethanol is a weak acid and can be deprotonated by a mild base to form a water-soluble thiolate salt.

Experimental Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, ether).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH). Exercise caution with NaOH as it can potentially promote hydrolysis of the oxathiolane.

  • Separate the aqueous layer.

  • Repeat the wash with the basic solution if the sulfurous odor persists.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter and concentrate the solution to yield the product.

Issue 3: Product is a Mixture of Diastereomers or Contains Other Closely Related Impurities

Symptom: Multiple closely-spaced spots on TLC. Complex ¹H and ¹³C NMR spectra with overlapping signals that cannot be attributed to starting materials.

Cause: Formation of stereoisomers or side-products with similar polarities to the desired product.

Solution 1: Recrystallization

If the product is a solid, recrystallization is often the most effective method for achieving high purity on a larger scale.

Key Principles of Recrystallization: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.[4][6][7]

Solvent Screening Table

SolventSolubility of 2-(4-Fluorophenyl)-1,3-oxathiolane (Predicted)Comments
HexanesLowGood as an anti-solvent.
TolueneModerate to HighMay be suitable as a single solvent.
Ethyl AcetateHighLikely too soluble for single-solvent recrystallization.
IsopropanolModerateA potential single solvent.
Methanol/WaterHigh in Methanol, Low in WaterA potential two-solvent system.[8]
Toluene/HexanesHigh in Toluene, Low in HexanesA good two-solvent system to try.[9]

General Recrystallization Protocol (Two-Solvent System: Toluene/Hexanes):

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot toluene to dissolve the solid completely.

  • While the solution is still hot, add hexanes dropwise until the solution just becomes cloudy.

  • Add a drop or two of hot toluene to redissolve the solid and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the crystals under vacuum.

Diagram of the Recrystallization Decision Process

G start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent 1 (Toluene) start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Gravity Filtration insoluble_impurities->hot_filtration Yes add_antisolvent Add Hot Anti-Solvent 2 (Hexanes) to Cloud Point insoluble_impurities->add_antisolvent No hot_filtration->add_antisolvent cool_slowly Slow Cooling to RT add_antisolvent->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Vacuum Filtration cool_ice->filter dry Dry Crystals filter->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Decision workflow for recrystallization.

Solution 2: Flash Column Chromatography

For oily products or when recrystallization is ineffective, flash column chromatography is the method of choice.[10]

Experimental Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The optimal solvent system should be determined by TLC analysis, aiming for an Rf of ~0.3 for the desired product.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Apply this dry-loaded sample to the top of the packed column.

  • Elution: Run the column under positive pressure, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Typical Elution Order (Normal Phase):

  • Less polar byproducts

  • 2-(4-Fluorophenyl)-1,3-oxathiolane (Product)

  • 4-Fluorobenzaldehyde

  • 2-Mercaptoethanol (may streak)

References

  • Köster, D., & Bekemeier, H. (1975). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie, 30(3), 170-1. [Link]

  • Keiko, N. A., & Vchislo, N. V. (2016). 1,3-Oxathia-, 1,3-Dioxa- and 1,3-Dithiolanes from α,β-Unsaturated Aldehydes. Chemistry of Heterocyclic Compounds, 52(8), 543-557. [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Chemistry Department. [Link]

  • Firouzabadi, H., Iranpoor, N., & Karimi, B. (1997). An Effective Synthesis of 1,3-Oxathiolanes. Collection of Czechoslovak Chemical Communications, 62(4), 664-668. [Link]

  • Pihlaja, K., & Pasanen, P. (1974). 3-Oxo-1.3-oxathiolanes - synthesis and stereochemistry. Acta Chemica Scandinavica, 28b, 235-241. [Link]

  • Wikipedia. (n.d.). 1,3-Oxathiolane. [Link]

  • Bio, M. M., et al. (2018). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 22(8), 1045-1050. [Link]

  • Organic Syntheses. (n.d.). Coll. Vol. 9, p.242 (1998); Vol. 72, p.157 (1995). [Link]

  • Porcs-Makkay, M., et al. (2006). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. ARKIVOC, 2006(5), 166-176. [Link]

  • Nair, P. N., et al. (2019). Construction of Oxa-Bridged Tetracyclic Frameworks through a Prins Bicyclic Annulation. The Journal of Organic Chemistry, 84(10), 6350-6359. [Link]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]

  • Baxendale, I. R., et al. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Green Chemistry, 7(11), 729-737. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

Sources

Optimization

Technical Support Center: Minimizing Diastereomer Formation in 2-(4-Fluorophenyl)-1,3-oxathiolane Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing 1,3-oxathiolane nucleoside analogs (such as fluorinated derivatives of Lamivudine or Emtricitabine) presents a sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing 1,3-oxathiolane nucleoside analogs (such as fluorinated derivatives of Lamivudine or Emtricitabine) presents a significant stereochemical challenge. The presence of two stereocenters (C2 and C5) inherently leads to the formation of cis and trans diastereomers.

This guide provides field-proven, mechanistically grounded solutions to minimize undesired diastereomer formation, focusing specifically on the electronic and steric nuances of the 2-(4-fluorophenyl) substituent.

🔬 Troubleshooting Guide: Step-by-Step Resolution

Issue 1: High trans/cis Ratio During Initial Oxathiolane Ring Closure

Symptom: NMR analysis of the crude 2-(4-fluorophenyl)-1,3-oxathiolane intermediate reveals a near 1:1 or trans-favored diastereomeric mixture. Root Cause: The condensation of 4-fluorobenzaldehyde with a substituted mercapto-alcohol is governed by kinetic control. The transition state naturally favors the trans isomer due to steric repulsion between the bulky 4-fluorophenyl group and the C5 substituent. Resolution: Implement Crystallization-Induced Dynamic Resolution (CIDR) . By appending a chiral auxiliary (such as L-menthol) to the C5 position, the cis and trans isomers can be continuously equilibrated using a catalytic base. Because the cis diastereomer is thermodynamically driven to selectively crystallize out of the solvent matrix, the equilibrium is forced entirely toward the desired product[1].

Issue 2: Epimerization During N-Glycosylation

Symptom: Despite starting with an enantiomerically enriched oxathiolane acetate, the final nucleoside analog is a racemic or diastereomeric mixture. Root Cause: Traditional Lewis acids (e.g., SnCl₄ or TMSOTf) cause complete dissociation of the C5 acetate, forming a planar, unshielded oxonium ion. The inductive electron-withdrawing effect of the 4-fluorophenyl group destabilizes this intermediate, making it hyper-reactive to unselective nucleophilic attack from both the α and β faces. Resolution: Transition to ZrCl₄-mediated stereoselective N-glycosylation . that forms a tight ion pair with the oxonium intermediate. The associated metal complex delivers a chloride ligand to the α -face, effectively blocking it and forcing the nucleobase to attack exclusively from the β -face[2].

📊 Quantitative Data: Lewis Acid Impact on Diastereomeric Ratio

To understand the causality behind Lewis acid selection, review the following optimization data for 2-aryl-1,3-oxathiolane N-glycosylation.

Lewis AcidEquivalentsTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)Mechanistic Outcome
SnCl₄ 1.00 to RT4560:40Complete dissociation; unshielded oxonium ion
TiCl₄ 1.00 to RT3050:50High Lewis acidity causes ring opening/degradation
TMSOTf 1.2-205570:30Requires cryogenic control to maintain moderate dr
ZrCl₄ 0.5RT59–80>98:2 Tight ion pairing; α -face shielding by metal complex[2]

⚙️ Experimental Protocols (Self-Validating Systems)

Protocol 1: ZrCl₄-Mediated Stereoselective Glycosylation

This protocol ensures the stereoselective installation of the nucleobase while preventing epimerization at the C2 position.

  • Substrate Preparation: Dissolve 2-(4-fluorophenyl)-1,3-oxathiolane acetate (1.0 equiv) and the silylated nucleobase (1.5 equiv) in anhydrous dichloromethane (DCM).

    • Causality: DCM provides the optimal dielectric constant to stabilize the tight ion pair without promoting complete dissociation of the oxonium intermediate.

  • Lewis Acid Activation: Add ZrCl₄ (0.5 equiv) in one portion at room temperature (20-25 °C).

    • Causality: 0.5 equivalents of ZrCl₄ is the thermodynamic sweet spot; excess Lewis acid leads to ring-opening degradation, while insufficient amounts stall the reaction[2].

  • Reaction Monitoring (Validation Checkpoint): Stir for 12 hours under an inert atmosphere.

    • Validation: Pull a 50 µL aliquot, quench with water, and analyze via HPLC (UV 254 nm). The reaction is validated as complete when the acetate peak (<5% area) is fully replaced by the nucleoside product.

  • Quench & Extraction: Quench with 1M aqueous HCl and extract with DCM.

    • Causality: A mild acidic quench breaks the zirconium-nucleoside complex without hydrolyzing the newly formed N-glycosidic bond.

  • Crystallization (Validation Checkpoint): Concentrate the organic layer and crystallize from toluene/heptane (1:4) at 5-10 °C.

    • Validation: Perform ¹H NMR on the isolated crystals. The pure cis-diastereomer is confirmed by the complete absence of the trans anomeric proton signal, yielding >98% de[2].

Protocol 2: Crystallization-Induced Dynamic Resolution (CIDR)

Use this protocol to resolve diastereomeric mixtures of the oxathiolane core prior to glycosylation.

  • Equilibration Setup: Suspend the crude cis/trans mixture of the 2-(4-fluorophenyl)-1,3-oxathiolane intermediate in a non-polar solvent matrix (e.g., hexane/ethyl acetate 9:1).

    • Causality: A non-polar solvent minimizes the solubility of the desired cis-isomer, establishing the thermodynamic driving force for precipitation[1].

  • Catalytic Isomerization: Add a catalytic amount of triethylamine (0.1 equiv).

    • Causality: The base facilitates the reversible ring-opening of the oxathiolane at the C2 position, allowing the trans isomer to continuously convert into the cis isomer in solution.

  • Thermal Control: Cool the reactor to -20 °C and stir for 36 hours.

    • Causality: Low temperatures suppress side reactions (like desulfurization) while maximizing the crystallization yield of the cis-isomer.

  • Harvesting (Validation Checkpoint): Filter the precipitate.

    • Validation: Analyze the solid via Chiral HPLC. A diastereomeric excess of >95% validates the successful completion of the dynamic resolution[1].

🖼️ Mechanistic & Workflow Visualizations

MechanisticPathway A Oxathiolane Acetate (Diastereomeric Mixture) B ZrCl4 Activation (0.5 equiv, RT) A->B C Oxonium Ion Intermediate (alpha-face shielded by metal) B->C D beta-face Nucleophilic Attack (Silylated Nucleobase) C->D E Pure cis-Nucleoside (>98% de) D->E

Mechanistic pathway of ZrCl4-mediated stereoselective N-glycosylation.

ExperimentalWorkflow Step1 1. Substrate Prep (DCM Solvent) Step2 2. Acetylation (Ac2O, Pyridine) Step1->Step2 Step3 3. ZrCl4 Addition (0.5 equiv, RT) Step2->Step3 Step4 4. N-Glycosylation (12h Stirring) Step3->Step4 Step5 5. Aqueous Quench (1M HCl) Step4->Step5 Step6 6. Crystallization (Toluene/Heptane) Step5->Step6

Step-by-step experimental workflow for isolating the pure cis-diastereomer.

❓ Frequently Asked Questions (FAQs)

Q: Why does my oxathiolane lactol form a diastereomeric mixture upon acetylation? A: Acetylation of the pure oxathiolane lactol with acetic anhydride and pyridine proceeds via an open-chain aldehyde intermediate or a planar oxonium ion. This lack of facial bias leads to rapid interconversion, forming all four possible stereoisomers (a diastereomeric mixture of racemates)[2]. Because this step inherently destroys previous stereocenters at C5, downstream stereocontrol (e.g., via ZrCl₄) is an absolute necessity.

Q: How does the 4-fluorophenyl group affect the reaction compared to an unsubstituted phenyl group? A: The highly electronegative para-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect). During N-glycosylation, this destabilizes the adjacent oxonium ion intermediate, making it highly reactive and prone to rapid, unselective nucleophilic attack. This electronic reality is why harsh Lewis acids (like TiCl₄) fail and yield 50:50 mixtures, whereas mild, coordinating metals like ZrCl₄ successfully shield the intermediate to restore stereocontrol[2].

Q: Can I use enzymatic resolution instead of chemical DKR? A: Yes. using immobilized Candida antarctica Lipase B (CAL-B) is a highly effective alternative. The enzyme selectively catalyzes the lactonization or acetylation of a single enantiomer/diastereomer while the unreacted isomers continuously equilibrate in the organic medium, often yielding >90% ee[3].

📚 References

1.[2] Aher, U. P., et al. "Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation." Organic Process Research & Development (2020).[Link] 2.[1] Kashinath, K., et al. "Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation." Organic Process Research & Development (2020).[Link] 3.[3] "Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution." ResearchGate (2025).[Link]

Sources

Troubleshooting

Challenges in the characterization of 2-(4-Fluorophenyl)-1,3-oxathiolane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing analytical bottlenecks when working with heterocyclic pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing analytical bottlenecks when working with heterocyclic pharmacophores. 1,3-Oxathiolanes—the core structural motif in blockbuster antiviral drugs like Lamivudine (3TC) and Emtricitabine (FTC)[1][2]—present a unique set of characterization challenges.

The molecule , 2-(4-Fluorophenyl)-1,3-oxathiolane , behaves as a hybrid between an ether and a thioether, effectively acting as a masked hemithioacetal. This dual nature introduces specific complexities in nuclear magnetic resonance (NMR) interpretation, stereochemical resolution, and mass spectrometry (MS) stability.

Below is our comprehensive troubleshooting guide, structured to address the root causes of the most common experimental anomalies.

FAQ 1: NMR Spectroscopy & Conformational Dynamics

Q: Why do the ring protons (C4 and C5) in my 1 H NMR spectrum appear as a highly complex multiplet rather than simple triplets?

The Causality: Many researchers incorrectly assume the 5-membered 1,3-oxathiolane ring is planar. In reality, the ring is highly puckered to minimize torsional strain and dipole-dipole interactions, predominantly adopting a distorted envelope conformation where the oxygen atom sits at the "flap" position[3].

Because the C2 position is substituted with a bulky 4-fluorophenyl group, this substituent strongly favors a pseudo-equatorial orientation to minimize steric clashes[3]. Consequently, the methylene protons at C4 (adjacent to sulfur) and C5 (adjacent to oxygen) are strictly diastereotopic. They exist in distinct magnetic environments (pseudo-axial vs. pseudo-equatorial) and couple not only with each other (geminal coupling) but also with the adjacent methylene protons (vicinal coupling). This creates a complex AA′BB′ or ABCD spin system, rather than simple first-order triplets.

Data Summary: Expected NMR Parameters To aid your spectral assignments, compare your data against these benchmark parameters derived from conformational free-energy studies of 2-aryl-1,3-oxathiolanes[3]:

ParameterExpected Value / ObservationAnalytical Significance
C2-H Shift δ 5.8 – 6.2 ppm (Singlet)Highly deshielded by the adjacent O, S, and aryl ring. A shift >6.5 ppm may indicate ring opening.
C5-H 2​ Shift δ 3.8 – 4.4 ppm (Multiplet)Adjacent to the highly electronegative Oxygen.
C4-H 2​ Shift δ 3.0 – 3.4 ppm (Multiplet)Adjacent to Sulfur (less electronegative than O).
Conformation Distorted Envelope (O-flap)Prevents pseudo-rotation; locks protons into distinct pseudo-axial/equatorial states.

Protocol: Acid-Free NMR Sample Preparation Trace acid in deuterated solvents will rapidly degrade 1,3-oxathiolanes.

  • Solvent Purification: If using CDCl3​ , pass the solvent through a short plug of basic alumina immediately prior to use to remove trace DCl and phosgene. Alternatively, use DMSO−d6​ or C6​D6​ .

  • Acquisition: Acquire a standard 1D 1 H spectrum. If the C4/C5 multiplets overlap heavily, run a 2D COSY and NOESY experiment. The NOESY will show cross-peaks between the C2-proton and the pseudo-equatorial protons on C4/C5, allowing for precise spatial assignment.

FAQ 2: Hydrolytic Stability & LC-MS Artifacts

Q: My LC-MS trace shows a massive peak at m/z 125, but my expected [M+H]+ is m/z 185. Is my synthesized compound decomposing?

The Causality: Your compound is likely pure in the flask but is decomposing on-column. 1,3-oxathiolanes are structurally masked hemithioacetals. While they are stable under basic and neutral conditions, they are highly susceptible to acid-catalyzed hydrolysis[4][5]. Standard LC-MS mobile phases rely on 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to aid ionization. In the presence of these acidic modifiers and aqueous mobile phases, the oxathiolane ring rapidly protonates at the oxygen atom, triggering a ring-opening cascade that yields 4-fluorobenzaldehyde (m/z 125) and 2-mercaptoethanol[4][5].

Hydrolysis A 2-(4-Fluorophenyl)- 1,3-oxathiolane B Protonation of Ring Oxygen (H+) A->B Acidic pH C Ring Opening (C-O Bond Cleavage) B->C Fast D Hemithioacetal Intermediate C->D E Hydrolysis (H2O) D->E F 4-Fluorobenzaldehyde + Mercaptoethanol E->F Irreversible

Mechanism of acid-catalyzed hydrolysis of 1,3-oxathiolane rings.

Protocol: Neutral LC-MS Workflow for Acid-Sensitive Heterocycles To observe the intact [M+H]+ parent ion, you must eliminate Brønsted acids from your workflow.

  • Mobile Phase A: Prepare a 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) aqueous solution. Adjust to pH 7.8 - 8.0 using dilute ammonia if necessary.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Ensure your C18 column is rated for mid-alkaline pH (e.g., Waters XBridge or Phenomenex Gemini).

  • Ionization Parameters: Use Electrospray Ionization (ESI+). Lower the capillary voltage and desolvation temperature by 15% compared to standard peptide/small-molecule methods to prevent in-source thermal fragmentation of the C-S bond.

Workflow Start Sample Prep for LC-MS Choice Mobile Phase Additive? Start->Choice Acid 0.1% Formic Acid / TFA Choice->Acid Standard Method Neutral 10mM Ammonium Bicarbonate or Neutral Water Choice->Neutral Optimized Method Degradation Result: Ring Hydrolysis (m/z 125 dominant) Acid->Degradation Success Result: Intact [M+H]+ (m/z 185 dominant) Neutral->Success

LC-MS mobile phase optimization workflow for acid-sensitive 1,3-oxathiolanes.

FAQ 3: Stereochemical Resolution

Q: My synthesis yielded a racemic mixture. How do I resolve the enantiomers, and why is the C2 stereocenter critical?

The Causality: The C2 carbon of 2-(4-Fluorophenyl)-1,3-oxathiolane is a chiral center. In drug development, the stereochemistry of the oxathiolane ring dictates biological activity. For instance, in the synthesis of Lamivudine, only the (-)-enantiomer possesses the desired antiviral reverse-transcriptase inhibition without severe cytotoxicity[2]. Because 2-(4-Fluorophenyl)-1,3-oxathiolane lacks a secondary chiral center (unlike 2,5-disubstituted oxathiolanes which form cis/trans diastereomers[6][7]), it exists as a pair of enantiomers that cannot be separated by standard silica gel chromatography.

Protocol: Chiral HPLC Resolution

  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG or IC). The π−π interactions between the stationary phase and the 4-fluorophenyl group are critical for enantiomeric discrimination.

  • Isocratic Elution: Use a normal-phase solvent system. A starting point of Hexane/Isopropanol (90:10 v/v) is recommended.

  • Detection: Monitor via UV at 254 nm (due to the fluorobenzene chromophore).

  • Absolute Configuration: To determine which peak corresponds to the (R) or (S) enantiomer, isolate the fractions and utilize Vibrational Circular Dichroism (VCD) or grow a single crystal for X-ray diffraction (XRD) using anomalous dispersion.

References

  • Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives Pharmazie (1975). URL: [Link][4]

  • Analysis of the nuclear magnetic resonance spectra of 2-substituted 1,3-oxathiolanes. Determination of the conformation of the oxathiolane ring system Journal of the American Chemical Society (1967). URL:[Link][3][8]

  • 3-Oxo-1,3-oxathiolanes - synthesis and stereochemistry Journal of Physical Organic Chemistry (2008). URL:[Link][6][7]

  • 1,3-Dithianes, 1,3-Dithiolanes (and Oxathiolanes) Protection/Deprotection Organic Chemistry Portal. URL:[Link][5]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation Organic Process Research & Development (2020). URL:[Link][2]

  • 1,3-Oxathiolane (General Properties and Derivatives) Wikipedia. URL:[Link][1]

Sources

Optimization

Technical Support Center: Degradation Pathways of 2-(4-Fluorophenyl)-1,3-oxathiolane

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you rely on 1,3-oxathiolanes either as robust protecting groups for carbonyls or as stimuli-responsive linkers i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you rely on 1,3-oxathiolanes either as robust protecting groups for carbonyls or as stimuli-responsive linkers in prodrug design. The compound 2-(4-Fluorophenyl)-1,3-oxathiolane is a highly valuable hemithioacetal derivative, but its unique heteroatomic ring structure makes it susceptible to specific degradation pathways.

This guide provides authoritative, mechanistically grounded troubleshooting strategies and self-validating protocols to help you control, prevent, or intentionally trigger the degradation of this compound.

Part 1: Mechanistic Troubleshooting & FAQs

Issue 1: Unintended Degradation During Silica Gel Chromatography

Q: Why does my 2-(4-Fluorophenyl)-1,3-oxathiolane degrade into 4-fluorobenzaldehyde during routine purification or mild acid workups?

The Causality: Silica gel possesses mildly acidic silanol groups. 1,3-oxathiolanes are cyclic hemithioacetals, making them susceptible to acid-catalyzed hydrolysis. The mechanism initiates with the protonation of the ring's oxygen atom. Because the adjacent sulfur atom possesses lone pairs, it provides significant "push-pull" stabilization, driving the cleavage of the C-O bond to form a transient, stabilized sulfonium ion. Ambient water then attacks this intermediate, forming an unstable open-chain hemithioacetal that rapidly collapses into 4-fluorobenzaldehyde and 2-mercaptoethanol 1.

The Solution: Pre-treat your silica gel with 1% triethylamine (TEA) to neutralize acidic sites, or switch to neutral alumina. Always quench reactions with saturated NaHCO3​ prior to extraction to prevent aqueous acidic hydrolysis.

AcidHydrolysis A 2-(4-Fluorophenyl)- 1,3-oxathiolane B Protonated Oxathiolane (O-Protonation) A->B H+ (Acid) C Ring-Opened Sulfonium Ion B->C C-O Cleavage D Hemithioacetal Intermediate C->D + H2O E 4-Fluorobenzaldehyde + 2-Mercaptoethanol D->E Collapse & -H+

Fig 1. Acid-catalyzed hydrolysis pathway of 2-(4-Fluorophenyl)-1,3-oxathiolane.

Issue 2: Instability in Biological Assays or Photolytic Conditions

Q: My oxathiolane-linked prodrug is degrading prematurely in in vitro cellular assays. What is triggering this?

The Causality: Arylthiolanes are highly responsive to Reactive Oxygen Species (ROS), particularly singlet oxygen ( 1O2​ ) and peroxides 2. In oxygen-rich or photolytic environments, the sulfur atom undergoes rapid electrophilic oxidation to form a sulfoxide (and subsequently a sulfone). This S-oxidation drastically alters the electronics of the ring, transforming the sulfur from a stabilizing donor into a strong electron-withdrawing group. This makes the ring highly susceptible to hydrolytic cleavage, releasing the parent aldehyde 3.

The Solution: If the degradation is unintended, degas your assay buffers with argon and avoid exposing the samples to broad-spectrum light in the presence of photosensitizing dyes. If you are intentionally using this as a ROS-responsive linker, ensure your control groups are kept in strict dark/anaerobic conditions to validate the mechanism.

OxidativeDegradation A 2-(4-Fluorophenyl)- 1,3-oxathiolane B S-Oxidation (Sulfoxide) A->B ROS / 1O2 C S,S-Dioxide (Sulfone) B->C Excess Oxidant D Hemiacetal Intermediate B->D H2O Attack C->D H2O Attack E 4-Fluorobenzaldehyde + Sulfonates/Thiols D->E Ring Cleavage

Fig 2. Oxidative degradation pathway triggered by reactive oxygen species (ROS).

Issue 3: Trace Metal Contamination

Q: I used a heavy metal catalyst in a previous synthetic step, and my oxathiolane ring opened during the workup. Why?

The Causality: Soft Lewis acids, such as Hg(II) and Tl(III), exhibit extreme thiophilicity. They coordinate directly to the sulfur atom of the 1,3-oxathiolane, forming a stable metal-sulfur adduct. This coordination withdraws electron density, severely polarizing the C-S bond and lowering the activation energy for water attack, leading to rapid, irreversible hydrolysis even at neutral pH 4.

Part 2: Comparative Degradation Kinetics

To assist in experimental planning, the following table summarizes the quantitative degradation profiles of 2-(4-Fluorophenyl)-1,3-oxathiolane across various microenvironments.

Degradation ConditionPrimary Reagent / CatalystMechanistic PathwayEstimated Half-Life ( t1/2​ )Major Degradation Products
Mild Acidic 10% HCl or Amberlyst-15O-Protonation & Hydrolysis< 30 mins (>90% conversion)4-Fluorobenzaldehyde, 2-Mercaptoethanol
Oxidative (ROS) Singlet Oxygen ( 1O2​ ) / LightS-Oxidation to Sulfoxide15 - 45 mins4-Fluorobenzaldehyde, Sulfonic acids
Heavy Metal Hg(II) or Tl(III) saltsS-Coordination & Cleavage< 5 mins (Instantaneous)4-Fluorobenzaldehyde, Metal-thiolates
Basic Media 1M NaOHResistant (No leaving group)Stable (> 48 hours)Intact 2-(4-Fluorophenyl)-1,3-oxathiolane

Part 3: Validated Experimental Workflows

The following protocols are designed as self-validating systems . By monitoring specific orthogonal readouts, you can guarantee that the observed degradation is proceeding via the intended mechanistic pathway.

Protocol A: Controlled Acidic Deprotection (Hydrolysis)

Objective: Chemoselective removal of the 1,3-oxathiolane protecting group to yield 4-fluorobenzaldehyde.

  • Preparation: Dissolve 1.0 mmol of 2-(4-Fluorophenyl)-1,3-oxathiolane in 10 mL of a biphasic solvent system (DCM / H2​O , 1:1 v/v). Causality Rationale: The biphasic system ensures the organic substrate remains dissolved while allowing the aqueous acid to interface at the boundary, preventing side-reactions.

  • Catalysis: Add 0.1 mmol of Amberlyst-15 strongly acidic resin (or 1M HCl). Stir vigorously at room temperature.

  • Monitoring & Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2).

    • Validation 1 (Visual): The starting oxathiolane is weakly UV-active. As degradation occurs, a highly conjugated, strongly UV-active spot (4-fluorobenzaldehyde) will emerge at a higher Rf​ .

    • Validation 2 (Sensory): The reaction mixture will develop a distinct, pungent sulfurous odor, confirming the stoichiometric release of 2-mercaptoethanol.

  • Quenching: Once complete (typically 30 mins), filter out the resin and wash the organic layer with saturated aqueous NaHCO3​ to neutralize the acid and halt the equilibrium.

Protocol B: ROS-Triggered Oxidative Cleavage

Objective: Induce targeted degradation using Singlet Oxygen, mimicking photodynamic therapy or ROS-responsive prodrug activation 2.

  • Preparation: Dissolve 0.5 mM of the oxathiolane in a 7:3 EtOH/ H2​O mixture buffered with 50 mM Tris-HCl (pH 7.4).

  • Sensitization: Add 5 mol% of Rose Bengal (photosensitizer).

  • Irradiation: Irradiate the solution using a 520 nm green LED while gently bubbling ambient air ( O2​ source) through the mixture. Causality Rationale: The 520 nm light specifically excites Rose Bengal, which transfers energy to ground-state triplet oxygen, generating highly reactive singlet oxygen that attacks the sulfur atom.

  • Monitoring & Self-Validation Checkpoint:

    • Validation 1 (Analytical): Track the reaction via HPLC-DAD. You will observe the transient formation of a more polar intermediate (the sulfoxide) before the appearance of the 4-fluorobenzaldehyde peak.

    • Validation 2 (Control): Maintain an identical reaction vial wrapped in aluminum foil (Dark Control). The dark control must show 0% degradation. If degradation occurs in the dark, your buffer is contaminated with trace heavy metals or strong ambient acids.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-(4-Fluorophenyl)-1,3-oxathiolane Analogs

For Researchers, Scientists, and Drug Development Professionals The 1,3-oxathiolane ring is a versatile scaffold in medicinal chemistry, famously incorporated into the structure of several successful antiviral drugs. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxathiolane ring is a versatile scaffold in medicinal chemistry, famously incorporated into the structure of several successful antiviral drugs. The introduction of a 2-(4-fluorophenyl) substituent offers a compelling avenue for the development of novel therapeutic agents, leveraging the unique properties of the fluorine atom to modulate metabolic stability, binding affinity, and overall biological activity. This guide provides a comparative analysis of the biological activities of 2-(4-fluorophenyl)-1,3-oxathiolane analogs, delving into their diverse therapeutic potential, from antiviral and anticancer agents to modulators of G-protein coupled receptors. We will explore the structure-activity relationships that govern their function and provide detailed experimental protocols for their evaluation.

Comparative Analysis of Biological Activities

The biological activity of 1,3-oxathiolane analogs is profoundly influenced by the nature of the substituents at the 2 and 5-positions of the oxathiolane ring. While direct comparative studies on a homologous series of 2-(4-fluorophenyl)-1,3-oxathiolane analogs are not extensively documented in publicly available literature, we can synthesize findings from structurally related compounds to draw meaningful comparisons and guide future research. The primary areas of investigation for these analogs have been in antiviral, anticancer, and, more recently, as muscarinic receptor antagonists.

Antiviral Activity: The Nucleoside Analog Paradigm

The most prominent success of the 1,3-oxathiolane scaffold lies in the development of nucleoside reverse transcriptase inhibitors (NRTIs). In these analogs, the 1,3-oxathiolane ring mimics the furanose sugar of natural nucleosides. The presence of a sulfur atom at the 3'-position is a key structural feature.

A seminal example is Lamivudine (3TC) , where the sugar is a 1,3-oxathiolane ring. While not a 2-(4-fluorophenyl) analog, its mechanism provides a crucial framework for understanding the potential of this class. These nucleoside analogs are intracellularly phosphorylated to their active triphosphate form, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV.[1] The unnatural L-enantiomers of these nucleoside analogs have demonstrated higher antiviral activity and lower cytotoxicity compared to their D-counterparts.[1]

The introduction of a fluorine atom, such as in Emtricitabine (FTC) , a 5-fluoro-substituted cytidine analog, can further enhance antiviral potency.[1] While data for a 2-(4-fluorophenyl)-1,3-oxathiolane nucleoside analog is scarce, the known benefits of the 4-fluorophenyl group in other therapeutic agents suggest that such a modification could favorably impact metabolic stability and binding interactions.

Table 1: Comparative Antiviral Activity of 1,3-Oxathiolane Nucleoside Analogs

CompoundStructureViral TargetEC50 (µM)Reference
Lamivudine (β-L-enantiomer)L-2',3'-dideoxy-3'-thiacytidineHIV-10.02[1]
Emtricitabine (β-L-enantiomer)L-2',3'-dideoxy-5-fluoro-3'-thiacytidineHIV-10.009[1]

EC50 (50% effective concentration) values are indicative and can vary depending on the cell line and assay conditions.

Cytotoxic Activity: Non-Nucleoside Analogs

Beyond antiviral applications, non-nucleoside 2-aryl-1,3-oxathiolane derivatives have been investigated for their anticancer properties. While direct studies on 2-(4-fluorophenyl)-1,3-oxathiolane are limited, research on structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives provides valuable insights. These compounds have demonstrated cytotoxic activity against various cancer cell lines.

For instance, studies have shown that these acetamide derivatives exhibit preferential cytotoxicity towards prostate cancer (PC3) cells over other cell lines like MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia). The substitution pattern on the N-phenyl ring significantly impacts activity, with electron-withdrawing groups like nitro moieties generally leading to higher cytotoxicity than electron-donating groups like methoxy moieties.

Table 2: Comparative Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs

Compound IDN-phenyl SubstituentPC3 (Prostate)MCF-7 (Breast)HL-60 (Leukemia)Reference
2b 3-nitro52>100>100
2c 4-nitro80100>100
Imatinib (control) -4098-

IC50 (50% inhibitory concentration) values indicate the concentration of the compound required to inhibit the growth of 50% of the cells. The data suggests that while these compounds are active, their potency is generally lower than the reference drug, Imatinib.

Muscarinic Receptor Antagonism: A Novel Avenue

Emerging research has identified 1,3-oxathiolane derivatives as potential muscarinic acetylcholine receptor (mAChR) antagonists.[2][3] These G-protein coupled receptors are involved in a wide range of physiological functions, and their modulation has therapeutic implications for conditions like overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

Studies on 2,2-disubstituted-1,3-oxathiolane derivatives have shown that these compounds can exhibit high affinity for muscarinic receptors.[2] The stereochemistry of the 1,3-oxathiolane ring and the nature of the substituents are critical for both affinity and selectivity towards different muscarinic receptor subtypes (M1-M5). While specific data for 2-(4-fluorophenyl) analogs in this context is yet to be widely published, the established principles of structure-activity relationships for muscarinic antagonists suggest that the electronic properties and steric bulk of the 4-fluorophenyl group could be fine-tuned to achieve desired receptor binding profiles.

Experimental Protocols

The evaluation of the biological activity of 2-(4-fluorophenyl)-1,3-oxathiolane analogs requires robust and validated experimental methodologies. Below are detailed protocols for key assays.

General Synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane

A common method for the synthesis of 2-substituted-1,3-oxathiolanes is the acid-catalyzed condensation of an aldehyde with 2-mercaptoethanol.

Workflow for the Synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane

reagents 4-Fluorobenzaldehyde + 2-Mercaptoethanol reaction Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) Reflux with Dean-Stark trap reagents->reaction product 2-(4-Fluorophenyl)-1,3-oxathiolane reaction->product workup Aqueous Workup & Purification (Chromatography) product->workup start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add serially diluted compounds incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate (1-4h, 37°C) add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read analyze Calculate IC50 values read->analyze cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M1/M3/M5 Receptor Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response ACh Acetylcholine (ACh) ACh->mAChR Activates Antagonist 2-(4-Fluorophenyl)-1,3-oxathiolane Analog (Antagonist) Antagonist->mAChR Blocks

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Comparative

Comparative Analysis of 2-(4-Fluorophenyl)-1,3-oxathiolane and its Chloro-Analogue

The 1,3-oxathiolane ring system is a privileged heterocyclic scaffold in medicinal chemistry, most notably serving as the core structural motif in blockbuster antiviral therapeutics such as Lamivudine (3TC) and Emtricita...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,3-oxathiolane ring system is a privileged heterocyclic scaffold in medicinal chemistry, most notably serving as the core structural motif in blockbuster antiviral therapeutics such as Lamivudine (3TC) and Emtricitabine (FTC) 1. In early-stage drug development, the substitution pattern at the C2 position of the oxathiolane ring dictates the molecule's pharmacokinetic profile, target binding affinity, and metabolic stability.

This technical guide provides an in-depth comparative analysis of two critical halogenated derivatives: 2-(4-Fluorophenyl)-1,3-oxathiolane 2 and its chloro-analogue, 2-(4-Chlorophenyl)-1,3-oxathiolane . By contrasting their physicochemical properties, synthetic pathways, and structure-activity relationships (SAR), researchers can make informed decisions when selecting building blocks for novel antimicrobial or antiviral agents.

Physicochemical & Structural Profiling

The substitution of a halogen atom at the para-position of the phenyl ring fundamentally alters the electronic and steric landscape of the molecule. Fluorine and chlorine, despite both being halogens, impart distinctly different characteristics to the 1,3-oxathiolane scaffold.

  • Fluorine's Bioisosterism: Fluorine is highly electronegative but sterically small (van der Waals radius ~1.47 Å), often acting as a bioisostere for hydrogen. The strong C-F bond resists oxidative cleavage by cytochrome P450 enzymes, significantly enhancing metabolic stability without adding excessive bulk.

  • Chlorine's Lipophilicity: Chlorine is larger (van der Waals radius ~1.75 Å) and less electronegative. The introduction of a chloro group increases the overall lipophilicity (LogP) of the molecule, which can enhance cellular membrane penetration but may introduce steric clashes in tightly constrained receptor binding pockets.

Table 1: Quantitative Physicochemical Comparison
Property2-(4-Fluorophenyl)-1,3-oxathiolane2-(4-Chlorophenyl)-1,3-oxathiolane
Molecular Formula C9H9FOSC9H9ClOS
Molecular Weight 184.23 g/mol 200.68 g/mol
Halogen Atomic Radius ~1.47 Å~1.75 Å
Electronegativity (Pauling) 3.983.16
Relative Lipophilicity (CLogP) LowerHigher
Metabolic Stability Profile High (C-F bond resists oxidation)Moderate (Stable, but highly lipophilic)

Synthetic Methodologies & Reaction Causality

The standard synthesis of 2-aryl-1,3-oxathiolanes relies on the acid-catalyzed condensation of the corresponding benzaldehyde with 2-mercaptoethanol 3. Recent advancements utilize solid acid catalysts, such as Silica-supported Aluminum Nitrate (SANM), to improve yield and enable catalyst reusability 4.

Experimental Protocol: Acid-Catalyzed Condensation Workflow

This protocol outlines a self-validating system for synthesizing either the fluoro- or chloro-analogue.

  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of the starting aldehyde (4-fluorobenzaldehyde or 4-chlorobenzaldehyde) in 20 mL of anhydrous toluene.

  • Thiol Addition: Add 12.0 mmol (1.2 equivalents) of 2-mercaptoethanol.

    • Causality: The slight molar excess of the thiol ensures complete conversion of the limiting aldehyde reagent, preventing the formation of unreacted starting material which complicates downstream purification.

  • Catalyst Introduction: Add 0.5 mmol (5 mol%) of p-toluenesulfonic acid (p-TsOH) or a solid acid equivalent.

    • Causality: The acid catalyst protonates the carbonyl oxygen of the benzaldehyde. This significantly lowers the LUMO energy of the carbonyl carbon, increasing its electrophilicity and facilitating the initial nucleophilic attack by the sulfur atom of 2-mercaptoethanol to form a hemithioacetal intermediate.

  • Azeotropic Dehydration: Attach a Dean-Stark apparatus equipped with a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 3-4 hours.

    • Causality: The intramolecular cyclization of the hemithioacetal releases water. By continuously removing this water via azeotropic distillation, Le Chatelier's principle dictates that the reaction equilibrium is driven entirely toward the cyclic oxathiolane product.

  • Work-up & Purification: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 × 20 mL) to quench and remove the acid catalyst. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate, 9:1).

  • Self-Validation Checkpoint: Validate the structural integrity of the purified oxathiolane using 1H-NMR spectroscopy. The reaction is deemed successful if a characteristic singlet/doublet appears around δ 5.5–6.0 ppm. This peak corresponds to the methine proton at the C2 position of the newly formed 1,3-oxathiolane ring, definitively distinguishing it from the aldehydic proton (δ 9.5–10.0 ppm) of the unreacted precursor.

SynthesisWorkflow A 4-Halo-Benzaldehyde (F or Cl) C Hemithioacetal Intermediate A->C H+ Catalysis B 2-Mercaptoethanol B->C Nucleophilic Attack D 2-(4-Halophenyl)- 1,3-oxathiolane C->D Intramolecular Cyclization E Water Removal (Dean-Stark) C->E Equilibrium Shift

Acid-catalyzed synthesis pathway of 2-(4-halophenyl)-1,3-oxathiolanes.

Structure-Activity Relationship (SAR) Logic

When deploying these compounds as intermediates for active pharmaceutical ingredients (APIs), the choice between a fluoro- and chloro-substitution dictates the biological behavior of the final molecule.

  • The Fluoro-Advantage: The strong electron-withdrawing nature of the fluorine atom decreases the electron density of the phenyl ring. In target binding sites, this electron deficiency can strengthen π-π stacking interactions with electron-rich aromatic amino acid residues (e.g., Tyrosine, Tryptophan). Furthermore, blocking the para-position with fluorine prevents rapid Phase I metabolic hydroxylation.

  • The Chloro-Advantage: If the biological target resides within a highly lipophilic pocket, or if the drug requires enhanced blood-brain barrier (BBB) penetration, the chloro-analogue is often superior. The larger van der Waals radius increases the desolvation energy, driving the molecule out of aqueous environments and into lipid membranes.

SARLogic Base 2-Aryl-1,3-oxathiolane Core Scaffold Fluoro 4-Fluoro Analogue Base->Fluoro Chloro 4-Chloro Analogue Base->Chloro F_Prop High Electronegativity Small Atomic Radius Fluoro->F_Prop Cl_Prop Higher Lipophilicity Larger Steric Bulk Chloro->Cl_Prop F_Out P450 Metabolic Stability Enhanced π-π Stacking F_Prop->F_Out Cl_Out Increased Membrane Permeability Potential Steric Clashes Cl_Prop->Cl_Out

Structure-Activity Relationship (SAR) logic for halogenated 1,3-oxathiolanes.

References

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. National Institutes of Health (NIH) - PMC.
  • 2-(4-Fluorophenyl)-1,3-oxathiolane | C9H9FOS. PubChem - NIH.
  • 2-(4-CHLOROPHENYL)-1,3-OXATHIOLANE AldrichCPR. Sigma Aldrich.
  • 4-Methyl-1,3-oxathiolane CAS 24254-54-4 / Synthesis Methods. Benchchem.
  • Reusability of SANM in the preparation of 2-(4-chlorophenyl)-1,3-oxathiolane. ResearchGate.

Sources

Validation

Enantioselective Synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane: A Comparative Guide

Introduction: The Significance of Chiral 2-Aryl-1,3-Oxathiolanes The 1,3-oxathiolane scaffold is a privileged heterocyclic motif found in various biologically active molecules and serves as a versatile chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral 2-Aryl-1,3-Oxathiolanes

The 1,3-oxathiolane scaffold is a privileged heterocyclic motif found in various biologically active molecules and serves as a versatile chiral building block in medicinal chemistry. The introduction of a stereocenter at the C2 position, particularly when bearing an aryl substituent, creates a valuable synthon for the construction of complex molecular architectures. The specific target of this guide, 2-(4-Fluorophenyl)-1,3-oxathiolane, incorporates a fluorinated phenyl group—a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.

However, the synthesis of this compound as a single enantiomer presents a significant challenge. The formation of the oxathiolane ring from 4-fluorobenzaldehyde and 2-mercaptoethanol is rapid under acid catalysis but yields a racemic mixture. Controlling the stereochemical outcome of this reaction requires sophisticated asymmetric strategies. This guide provides an in-depth comparison of the leading methodologies for the enantioselective synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development. We will focus on two principal strategies: the use of powerful chiral Brønsted acid organocatalysts and the application of classical, substrate-controlled synthesis using chiral auxiliaries.

Methodology 1: Organocatalytic Asymmetric Oxathioacetalization

The most direct and atom-economical approach to enantioselective oxathioacetalization is through the use of a chiral catalyst that can differentiate between the two prochiral faces of the aldehyde. While standard chiral phosphoric acids (CPAs) are often not acidic enough to effectively catalyze the activation of less basic aldehydes, the development of highly acidic N-triflyl phosphoramides and imidodiphosphoric acids has opened new frontiers.[][2][3]

Expertise & Rationale: The Power of Strong Brønsted Acids

The core principle of this method is the activation of the aldehyde's carbonyl group by a highly acidic, sterically demanding chiral Brønsted acid. The catalyst protonates the carbonyl oxygen, significantly lowering the LUMO of the aldehyde and rendering it highly susceptible to nucleophilic attack by 2-mercaptoethanol.

The causality behind this choice is twofold:

  • Enhanced Acidity: Catalysts like N-triflyl phosphoramides are significantly more acidic than their phosphoric acid counterparts.[][4] This increased acidity allows for efficient protonation and activation of aldehydes, which are less basic than the imines typically used in CPA catalysis.

  • Chiral Environment: The catalyst, typically based on a BINOL backbone, creates a well-defined, three-dimensional chiral pocket around the activated aldehyde. This steric environment forces the incoming nucleophile (2-mercaptoethanol) to approach from a specific face, leading to the preferential formation of one enantiomer. The reaction is believed to proceed through a highly organized thionium ion intermediate within this chiral pocket.[5]

The workflow for this catalytic approach is elegant and efficient, avoiding the multiple steps of protection and deprotection associated with chiral auxiliary methods.

G cluster_0 Catalytic Cycle Aldehyde 4-Fluorobenzaldehyde Activated_Complex [Aldehyde-Catalyst-H]⁺ Complex Aldehyde->Activated_Complex Protonation Thiol 2-Mercaptoethanol Hemithioacetal Chiral Hemithioacetal Intermediate Thiol->Hemithioacetal Nucleophilic Attack Catalyst (R)-Catalyst-H⁺ Catalyst->Activated_Complex Activated_Complex->Hemithioacetal Product_Complex [Product-Catalyst-H]⁺ Hemithioacetal->Product_Complex Intramolecular Cyclization & Dehydration Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched 2-(4-Fluorophenyl)-1,3-oxathiolane Product_Complex->Product

Figure 1: Catalytic cycle for Brønsted acid-catalyzed asymmetric oxathioacetalization.

Comparative Performance Data

While a direct report for 2-(4-Fluorophenyl)-1,3-oxathiolane is not available, extensive studies on analogous aldehydes with dithiols and other nucleophiles using strong Brønsted acid catalysts provide a strong basis for expected performance.[2][5]

ParameterOrganocatalytic Method (Projected Performance)
Catalyst (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-N-triflylphosphoramide
Catalyst Loading 1 - 5 mol%
Key Reagents 4-Fluorobenzaldehyde, 2-Mercaptoethanol
Solvent Toluene or Dichloromethane
Temperature -20 °C to Room Temperature
Projected Yield 85 - 95%
Projected ee 90 - 98%
Self-Validating Experimental Protocol: Organocatalytic Synthesis

This protocol is a representative procedure adapted from established methods for chiral Brønsted acid-catalyzed reactions involving aldehydes.[2][5]

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral N-triflyl phosphoramide catalyst (e.g., (R)-TRIP-NTPA, 0.01 mmol, 1 mol%).

  • Solvent and Substrate Addition: Add anhydrous, degassed toluene (2.0 mL) via syringe. Cool the solution to -20 °C in a cryocool bath.

  • Aldehyde Introduction: Add 4-fluorobenzaldehyde (1.0 mmol, 1.0 eq) to the cooled catalyst solution and stir for 10 minutes.

  • Nucleophile Addition: Slowly add 2-mercaptoethanol (1.1 mmol, 1.1 eq) dropwise over 20 minutes using a syringe pump to maintain a low concentration and suppress background uncatalyzed reactions.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the aldehyde is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient). Determine the yield and measure the enantiomeric excess using chiral HPLC analysis.

Methodology 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis

A classical and highly reliable approach to asymmetric synthesis involves the use of a chiral auxiliary.[6] This method is substrate-controlled, where a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of the key bond-forming step. After the reaction, the auxiliary is cleaved and can often be recovered.

Expertise & Rationale: Predictable Stereochemical Control

The logic behind this approach is to convert an enantioselective reaction into a diastereoselective one. By attaching a chiral auxiliary to the 2-mercaptoethanol backbone, we create a chiral nucleophile. The reaction of this modified thiol with the prochiral 4-fluorobenzaldehyde will lead to the formation of two diastereomers, which have different physical properties and can be separated.

Causality of Experimental Choice:

  • Stereochemical Induction: The bulky substituent on the chiral auxiliary (e.g., the isopropyl group from valine) will sterically block one face of the nucleophile or a key intermediate, forcing the aldehyde to react from the less hindered direction. This results in the preferential formation of one diastereomer.

  • Reliability vs. Atom Economy: While this method requires additional steps for auxiliary attachment and removal, its primary advantage is high predictability and robustness. The diastereomeric ratios achieved are often very high (>95:5), ensuring access to a product with high optical purity after separation and cleavage.

G cluster_1 Chiral Auxiliary Workflow Start Chiral Auxiliary ((S)-Valine derivative) Attach Attach Auxiliary to 2-Mercaptoethanol Start->Attach Chiral_Thiol Chiral Thiol Nucleophile Attach->Chiral_Thiol React Lewis Acid-Catalyzed Reaction with 4-Fluorobenzaldehyde Chiral_Thiol->React Diastereomers Diastereomeric Mixture of Oxathiolanes React->Diastereomers Separate Chromatographic Separation Diastereomers->Separate Desired_Diastereomer Single Diastereomer Separate->Desired_Diastereomer Cleave Cleave Auxiliary Desired_Diastereomer->Cleave Final_Product Enantiopure Product Cleave->Final_Product Recover Recover Auxiliary Cleave->Recover

Figure 2: Workflow for the chiral auxiliary-mediated synthesis of 2-aryl-1,3-oxathiolanes.

Comparative Performance Data
ParameterChiral Auxiliary Method (Projected Performance)
Auxiliary (S)-4-isopropyloxazolidine-2-thione derivative of 2-mercaptoethanol
Catalyst Lewis Acid (e.g., TiCl₄, BF₃·OEt₂)
Key Reagents 4-Fluorobenzaldehyde, Chiral Thiol
Solvent Dichloromethane
Temperature -78 °C to 0 °C
Projected Yield 70 - 85% (after separation)
Projected d.r. >95:5
Self-Validating Experimental Protocol: Chiral Auxiliary Method

This protocol describes the key diastereoselective ring-forming step. The synthesis and attachment of the auxiliary are standard procedures.[8]

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the chiral thiol auxiliary (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 eq, 1.0 M solution in DCM) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Aldehyde Addition: Add a solution of 4-fluorobenzaldehyde (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (2 mL) dropwise over 15 minutes.

  • Reaction: Stir the mixture at -78 °C for 4 hours. The reaction progress can be monitored by TLC.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Work-up: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify and separate the diastereomers by flash column chromatography.

  • Auxiliary Cleavage: The desired diastereomer is then subjected to a standard cleavage protocol (e.g., hydrolysis or reduction) to release the enantiopure 2-(4-Fluorophenyl)-1,3-oxathiolane and recover the chiral auxiliary.

Head-to-Head Comparison and Future Outlook

FeatureOrganocatalytic MethodChiral Auxiliary Method
Overall Steps Fewer (Direct Catalysis)More (Attach, React, Separate, Cleave)
Atom Economy HighLower
Predictability High (with optimized catalyst)Very High (well-established principle)
Scalability Excellent (low catalyst loading)Moderate (stoichiometric auxiliary)
Cost Potentially lower (reusable catalyst)Higher (cost of auxiliary and extra steps)
Development Stage Cutting-EdgeWell-Established

The organocatalytic approach using strong chiral Brønsted acids represents the more modern, elegant, and efficient strategy for the synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane. Its high atom economy, low catalyst loading, and operational simplicity make it highly attractive for industrial applications. While further optimization for this specific substrate is required, the foundational research strongly supports its feasibility and high potential for achieving excellent enantioselectivity.

The chiral auxiliary method , while more laborious and less atom-economical, remains a robust and reliable alternative. Its high predictability and the potential for near-perfect diastereoselectivity make it an invaluable tool, especially during early-stage research where securing a small amount of highly pure enantiomer is critical.

For drug development professionals aiming for large-scale, cost-effective synthesis, investing in the development and optimization of an organocatalytic protocol is the recommended path forward. For researchers needing reliable, immediate access to enantiopure material for biological testing, the chiral auxiliary method provides a time-tested and dependable solution.

References

  • Kaib, P. S. J., et al. (2017). N-Triflylphosphorimidoyl Trichloride: A Versatile Reagent for the Synthesis of Strong Chiral Brønsted Acids. Synlett. [Link]

  • Synfacts. (2006). A Phosphoramide Catalyzed Asymmetric Diels-Alder Reaction. Thieme, 2006(09): 0942-0942. [Link]

  • Nakashima, D., & Yamamoto, H. (2006). Design of Chiral N-Triflyl Phosphoramide as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels-Alder Reaction. Journal of the American Chemical Society, 128(30), 9626–9627. [Link]

  • Handjaya, J., et al. (2024). The Diversity and Evolution of Chiral Brønsted Acid Structures. Chemistry – A European Journal. [Link]

  • Varela, J. A., & Saa, C. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Rueping, M. (2015). Research Group Publications 2015. Rueping Research Group. [Link]

  • Organic Chemistry Portal. Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]

  • Ponra, S., et al. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. Angewandte Chemie. [Link]

  • List, B., & Yang, J. W. (2006). The organic approach to asymmetric catalysis. Science, 313, 1584-1586. [Link]

  • Organic Chemistry Frontiers. (2020). Organocatalytic stereoselective 1,6-addition of thiolacetic acids to alkynyl indole imine methides: access to axially chiral sulfur-containing tetrasubstituted allenes. RSC Publishing. [Link]

  • PubMed. (2011). Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates. PubMed. [Link]

  • Ghafourian, M., & List, B. (2017). Catalytic Asymmetric Thioacetalization of Aldehydes. Angewandte Chemie. [Link]

  • Evans, D. A., et al. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique. [Link]

  • ResearchGate. (2019). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

  • Rueping, M., & Kuenkel, A. (2011). Chiral Brønsted acids in enantioselective carbonyl activations – activation modes and applications. Chemical Society Reviews. [Link]

  • Chemical Society Reviews. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. RSC Publishing. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology. [Link]

  • Terada, M., et al. (2021). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Chemical Science. [Link]

  • de Souza, J. A. A., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]

Sources

Comparative

Benchmarking catalysts for the synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane

Benchmarking Catalysts for the Synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane: A Comprehensive Guide Introduction The 1,3-oxathiolane heterocycle is a highly privileged pharmacophore in drug development, serving as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalysts for the Synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane: A Comprehensive Guide

Introduction The 1,3-oxathiolane heterocycle is a highly privileged pharmacophore in drug development, serving as the core structural motif for blockbuster antiviral nucleoside analogues such as Lamivudine (3TC) and Emtricitabine (FTC)[1]. The synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane via the condensation of 4-fluorobenzaldehyde with 2-mercaptoethanol is a standard benchmark reaction used to evaluate the efficiency, chemoselectivity, and green-chemistry profile of novel catalysts. This guide provides an objective, data-driven comparison of modern and traditional catalytic systems for this transformation, detailing mechanistic causality and providing self-validating experimental protocols.

Mechanistic Causality: The Thioacetalization Pathway The formation of a 1,3-oxathiolane ring is a stepwise condensation reaction that relies heavily on the electrophilic activation of the carbonyl carbon. Understanding the causality of this mechanism is critical for rational catalyst selection:

  • Carbonyl Activation: The catalyst (a Lewis or Brønsted acid) coordinates to the carbonyl oxygen of 4-fluorobenzaldehyde, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon.

  • Chemoselective Nucleophilic Attack: 2-Mercaptoethanol is a bifunctional nucleophile containing both a thiol (-SH) and a hydroxyl (-OH) group. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the softer, more polarizable sulfur atom is highly nucleophilic. It preferentially attacks the activated carbonyl carbon to form a hemithioacetal intermediate.

  • Dehydration and Cyclization: The catalyst facilitates the elimination of a water molecule from the hemithioacetal, generating a transient, highly reactive thionium/oxonium ion. This intermediate undergoes rapid intramolecular attack by the pendant hydroxyl group to close the five-membered ring.

Mechanism A 4-Fluorobenzaldehyde + Catalyst B Activated Carbonyl Complex A->B Coordination C Hemithioacetal Intermediate B->C Attack by -SH (Soft Nucleophile) D Thionium Ion Intermediate C->D - H2O (Dehydration) E 2-(4-Fluorophenyl)- 1,3-oxathiolane D->E Intramolecular -OH Attack

Mechanistic pathway for 1,3-oxathiolane synthesis highlighting chemoselective sulfur attack.

Catalyst Benchmarking & Performance Data Selecting the optimal catalyst requires balancing chemical yield, reaction time, environmental impact, and scalability. We benchmark four distinct catalytic systems:

  • Zirconium(IV) Chloride ( ZrCl4​ ): A highly efficient, mild Lewis acid. The Zr4+ ion possesses an exceptionally high charge-to-size ratio ( Z2/r=22.22 ), making it a powerful substrate activator that retains operational simplicity and low toxicity[2]. It is heavily utilized in the large-scale, stereoselective synthesis of oxathiolane nucleosides[3].

  • Ytterbium(III) Triflate ( Yb(OTf)3​ ): A water-tolerant lanthanide triflate. It operates smoothly at room temperature and can be recovered from the aqueous phase and reused, making it a premier candidate for sustainable chemistry[4].

  • N-Bromosuccinimide (NBS): Operating as a mild promoter/organocatalyst, NBS facilitates the reaction at room temperature in dichloromethane. However, for electron-deficient substrates like 4-fluorobenzaldehyde, yields are often moderate (~50%)[5].

  • p-Toluenesulfonic Acid (p-TSA): The traditional Brønsted acid approach. It requires refluxing in toluene with a Dean-Stark trap to drive the equilibrium forward via azeotropic water removal. While yields are excellent, the harsh thermal conditions limit its utility for heat-sensitive substrates[6].

Table 1: Quantitative Comparison of Catalysts for 2-(4-Fluorophenyl)-1,3-oxathiolane Synthesis

CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Key Advantage
ZrCl4​ 10 - 50 CH2​Cl2​ 25 (RT)1 - 2>90Rapid, high charge-to-size ratio activation[2][3]
p-TSA 10Toluene110 (Reflux)390Inexpensive, classic scalable method[7]
Yb(OTf)3​ 1 CH2​Cl2​ 25 (RT)1285 - 90Extremely low loading, water-tolerant[4]
NBS 30 CH2​Cl2​ 25 (RT)2 - 650Metal-free, mild organocatalytic conditions[5]

Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility, the following protocols outline the exact methodologies for the two most contrasting approaches: the modern Lewis acid ( ZrCl4​ ) and the traditional Brønsted acid (p-TSA).

Protocol A: ZrCl4​ -Catalyzed Mild Synthesis Rationale: ZrCl4​ acts as a potent Lewis acid at room temperature, polarizing the carbonyl sufficiently to eliminate the need for thermal dehydration[3].

  • Setup: To a stirred solution of 4-fluorobenzaldehyde (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL) at room temperature, add 2-mercaptoethanol (1.5 mmol).

  • Activation: Add ZrCl4​ (0.1 mmol, 10 mol%) in one portion. The reaction mixture is stirred at room temperature.

  • Monitoring: Monitor the reaction via TLC (Hexane/Ethyl Acetate 8:2). The self-validating indicator of progression is the disappearance of the UV-active aldehyde spot and the appearance of a higher Rf​ product spot (due to the loss of the polar carbonyl group).

  • Quench & Workup: Upon completion (approx. 1-2 h), quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the Lewis acid. Extract the aqueous layer with CH2​Cl2​ (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel column chromatography to afford the pure 1,3-oxathiolane.

Protocol B: p-TSA-Catalyzed Azeotropic Synthesis Rationale: Because water is a byproduct of condensation, thermodynamic stability requires high heat and physical removal (Dean-Stark) to drive the equilibrium toward the oxathiolane product[7].

  • Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 mmol) and 2-mercaptoethanol (1.5 mmol) in toluene (15 mL).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).

  • Reflux: Heat the mixture to reflux (110 °C). Water droplets will collect in the Dean-Stark trap, serving as a visual, self-validating physical indicator of the condensation reaction.

  • Workup: After 3 hours, cool the mixture to room temperature. Wash the organic layer with 5% aqueous NaOH (10 mL) to remove the p-TSA and unreacted thiol, followed by brine (10 mL).

  • Isolation: Dry over MgSO4​ , evaporate the toluene under reduced pressure, and purify via chromatography[6].

Workflow Start Reagent Mixing Aldehyde + Thiol Cat Catalyst Addition (ZrCl4 or p-TSA) Start->Cat React Reaction Phase (RT or Reflux) Cat->React Monitor TLC Monitoring (Self-Validation) React->Monitor Monitor->React Incomplete Quench Quench & Neutralize (NaHCO3 / NaOH) Monitor->Quench Complete Extract Liquid-Liquid Extraction Quench->Extract Purify Silica Gel Chromatography Extract->Purify

Standardized experimental workflow for the synthesis and isolation of 1,3-oxathiolanes.

Conclusion & Selection Guide For the synthesis of 2-(4-Fluorophenyl)-1,3-oxathiolane, the choice of catalyst dictates the operational parameters. For industrial scale-up where cost is the primary driver and substrates are thermally stable, the p-TSA/Dean-Stark method remains highly reliable[7]. However, for sensitive substrates or settings prioritizing energy efficiency and rapid throughput, ZrCl4​ is the superior benchmark, offering quantitative yields at room temperature due to its exceptional Lewis acidity and substrate activation profile[2][3].

References

  • Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation. ACS Publications. 3

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. PMC - NIH. 1

  • WO2013021290A1 - A stereoselective process for preparation of 1,3-oxathiolane nucleosides. Google Patents. 2

  • Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes. RSC Publishing. 4

  • Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes (Supplementary Information). RSC Publishing. 5

  • Advances in Synthetic Organic Chemistry and Methods Reported in US Patents. epdf.pub. 6

  • Advances in Synthetic Organic Chemistry and Methods Reported in US Patents (Alternative Data). epdf.pub. 7

Validation

Comprehensive Guide: Confirming the Absolute Configuration of 2-(4-Fluorophenyl)-1,3-oxathiolane

Determining the absolute configuration of chiral heterocyclic building blocks is a critical checkpoint in pharmaceutical development. For 2-(4-fluorophenyl)-1,3-oxathiolane —a structural motif closely related to the core...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the absolute configuration of chiral heterocyclic building blocks is a critical checkpoint in pharmaceutical development. For 2-(4-fluorophenyl)-1,3-oxathiolane —a structural motif closely related to the core of antiviral nucleoside reverse transcriptase inhibitors (NRTIs) like Emtricitabine and Lamivudine—stereochemical integrity dictates pharmacological efficacy.

This guide objectively compares the three leading analytical modalities for confirming absolute configuration: Single-Crystal X-Ray Diffraction (SCXRD), Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT), and Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (CDAs).

Analytical Decision Matrix

Selecting the appropriate method depends on the physical state of the synthesized 2-(4-fluorophenyl)-1,3-oxathiolane. Because 1,3-oxathiolanes can sometimes present as viscous oils depending on their substitution and purity, crystallization is not always guaranteed [1].

DecisionMatrix Start Synthesized 2-(4-Fluorophenyl) -1,3-oxathiolane IsCrystalline Is the sample crystalline? Start->IsCrystalline SCXRD Single-Crystal X-Ray Diffraction (SCXRD) IsCrystalline->SCXRD Yes IsSoluble Is it soluble in non-chiral IR-transparent solvent? IsCrystalline->IsSoluble No (Oil/Liquid) VCD Vibrational Circular Dichroism (VCD) + DFT IsSoluble->VCD Yes (e.g., CDCl3) NMR NMR with Chiral Derivatizing Agents IsSoluble->NMR No / Limited

Figure 1: Decision workflow for selecting an absolute configuration determination method.

Comparative Methodologies & Experimental Protocols

Method A: Vibrational Circular Dichroism (VCD) with DFT Calculations

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is highly advantageous for 2-(4-fluorophenyl)-1,3-oxathiolane if the compound resists crystallization, as it can be performed entirely in solution[1, 3].

Causality & Mechanism: Enantiomers produce mirror-image VCD spectra. By comparing the experimental spectrum against a theoretically calculated spectrum (via DFT) for a known enantiomer, the absolute configuration is unambiguously assigned without needing a heavy atom or a crystal lattice [3].

Step-by-Step Protocol (Self-Validating):

  • Sample Preparation: Dissolve ~5-10 mg of the enantiomerically enriched 2-(4-fluorophenyl)-1,3-oxathiolane in 150 µL of a non-chiral, IR-transparent solvent (e.g., CDCl3​ ). Rationale: CDCl3​ minimizes solvent background absorption in the critical 1600–900 cm−1 fingerprint region.

  • Baseline Correction: Collect a solvent-only blank using a BaF2​ liquid cell (path length ~50-100 µm) to subtract achiral background artifacts.

  • Spectral Acquisition: Acquire the IR and VCD spectra simultaneously at a resolution of 4 cm−1 . Accumulate scans for 2–4 hours to achieve a high signal-to-noise ratio.

  • Computational Modeling (DFT): Perform a conformational search of the (2R)- and (2S)- configurations using molecular mechanics. Optimize the lowest-energy conformers using DFT (e.g., B3LYP/6-31G(d) level of theory).

  • Validation: Overlay the calculated VCD spectrum of the (2R)-model with the experimental data. A positive correlation of the primary vibrational bands (e.g., C-O-C and C-S-C stretches) confirms the configuration.

Method B: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the gold standard for absolute configuration, provided a suitable single crystal can be grown [1].

Causality & Mechanism: SCXRD relies on anomalous dispersion (the Bijvoet method). The presence of the sulfur atom in the 1,3-oxathiolane ring acts as a moderate anomalous scatterer (heavier than carbon/oxygen), which induces a measurable phase shift in the scattered X-rays, allowing for the calculation of the Flack parameter [2].

Step-by-Step Protocol:

  • Crystallization: Dissolve the compound in a minimum amount of hot solvent (e.g., hexane/ethyl acetate). Allow slow evaporation at room temperature. Rationale: Slow kinetics promote the formation of a single, defect-free crystal lattice.

  • Mounting: Select a crystal (~0.1–0.3 mm) and mount it on a diffractometer equipped with a copper ( CuKα ) or molybdenum ( MoKα ) microfocus source. Rationale: CuKα radiation ( λ=1.5418A˚ ) maximizes the anomalous scattering signal of the sulfur atom.

  • Data Collection & Refinement: Collect diffraction data at cryogenic temperatures (e.g., 100 K) to reduce thermal motion. Solve the structure using direct methods.

  • Validation: Refine the structure and calculate the Flack parameter. A Flack parameter near 0 (with a standard uncertainty < 0.1) confirms the absolute configuration, while a value near 1 indicates the inverted model.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the evaluated methods for 2-(4-fluorophenyl)-1,3-oxathiolane.

MetricSCXRD (Anomalous Dispersion)VCD + DFT CalculationsNMR (Chiral Solvating Agents)
Sample State Required Single Crystal (>0.1 mm)Solution (e.g., CDCl3​ )Solution (e.g., CDCl3​ )
Sample Amount < 1 mg5 – 15 mg1 – 5 mg
Analysis Time Days to Weeks (Crystallization)1 – 2 Days (incl. CPU time)Hours
Heavy Atom Requirement Required (Sulfur is sufficient)Not RequiredNot Required
Confidence Level Absolute (Flack parameter ~0)High (Spectral overlap)Moderate (Empirical models)
Destructive? NoNoSometimes (if derivatized)

Conclusion

For 2-(4-fluorophenyl)-1,3-oxathiolane , the choice of analytical modality is dictated by the physical properties of the batch. If the compound readily crystallizes, SCXRD provides the most definitive proof of absolute configuration by leveraging the anomalous scattering of the endocyclic sulfur atom [2]. However, if crystallization fails—a common hurdle in early-stage synthesis—VCD combined with DFT serves as a robust, non-destructive, and highly reliable orthogonal technique that operates entirely in the solution phase [3].

References

  • Harada, N. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality (NIH). Retrieved from:[Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from:[Link]

Safety & Regulatory Compliance

Safety

2-(4-Fluorophenyl)-1,3-oxathiolane proper disposal procedures

Standard Operating Procedure: Proper Handling and Disposal of 2-(4-Fluorophenyl)-1,3-oxathiolane For researchers and drug development professionals, managing complex synthetic intermediates requires a rigorous understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Handling and Disposal of 2-(4-Fluorophenyl)-1,3-oxathiolane

For researchers and drug development professionals, managing complex synthetic intermediates requires a rigorous understanding of both chemical reactivity and environmental compliance. 2-(4-Fluorophenyl)-1,3-oxathiolane presents a unique logistical challenge: it is a dual-hazard molecule containing both a highly stable organofluorine moiety and a reactive organosulfur ring.

This guide provides authoritative, step-by-step methodologies for the safe laboratory segregation, emergency containment, and final thermal destruction of this compound, ensuring your laboratory exceeds environmental and safety compliance standards.

Chemical Profile & Hazard Data

To establish a safe operational workflow, personnel must first understand the quantitative and structural hazards associated with the molecule. The presence of both halogens (fluorine) and sulfur strictly dictates its waste classification[1].

ParameterValue / ClassificationMechanistic Consequence & Operational Rule
CAS Number 1250050-25-9Identifies the specific isomeric structure for EHS tracking[1].
Chemical Class Halogenated Organic / OrganosulfurTriggers strict EPA disposal prohibitions against standard land disposal[2].
Combustion Byproducts HF, SOx, COxHighly corrosive and toxic. Requires specialized scrubbing during incineration.
Ring Stability Susceptible to extreme pHThe 1,3-oxathiolane ring can undergo hydrolysis under specific acidic/metallic conditions, releasing sulfurous byproducts[3].
Thermal Destruction > 1,000°C (1,832°F)Requires high-temperature rotary kiln incineration to fully cleave the C-F bond[2].

Mechanistic Rationale for Disposal Protocols

Standard municipal incineration or biological degradation is entirely insufficient for persistent halogenated organic pollutants (HOPs)[4]. When 2-(4-Fluorophenyl)-1,3-oxathiolane is subjected to degradation, it presents a dual mechanistic hazard:

  • Recalcitrant C-F Bonds: The carbon-fluorine bond on the phenyl ring is exceptionally strong. If incinerated at standard temperatures, it risks forming highly toxic, persistent fluorinated byproducts. Complete mineralization requires extreme thermal oxidation.

  • Acid Gas Generation: When the molecule is successfully oxidized, the fluorine and sulfur atoms are converted into hydrogen fluoride (HF) gas and sulfur oxides (SOx). If released into the atmosphere, these act as severe acid rain precursors.

Therefore, environmental regulations mandate that compounds of this nature be processed in a rotary kiln or liquid injection incinerator equipped with a caustic scrubber [2]. The scrubber utilizes a strong base (such as Sodium Hydroxide, NaOH) to capture and precipitate the acidic gases into inert, environmentally safe salts (Sodium Fluoride and Sodium Sulfate).

G A 2-(4-Fluorophenyl)-1,3-oxathiolane (Halogenated & Sulfur Waste) B Waste Segregation (No Non-Halogenated Mixing) A->B Collection C High-Temp Incineration (Rotary Kiln >1000°C) B->C Transport to Facility D Combustion Gases (HF, SOx, CO2, H2O) C->D Thermal Oxidation E Caustic Scrubber (NaOH / Ca(OH)2) D->E Gas Scrubbing F Neutralized Salts (NaF, Na2SO4) E->F Precipitation G Clean Atmospheric Release E->G Exhaust

Mechanistic pathway for the thermal destruction and neutralization of fluorinated sulfur waste.

Operational Disposal Plan: Step-by-Step Methodologies

To ensure full compliance with the EPA's regulations regarding halogenated organic compounds (such as those outlined in 40 CFR § 268.32)[5], laboratory personnel must execute the following step-by-step protocols.

Protocol A: Point-of-Generation Segregation (Satellite Accumulation Area)

Accurate waste segregation at the point of generation is the foundation of laboratory safety and cost control[6].

  • Container Selection: Utilize a high-density polyethylene (HDPE) or Teflon-lined waste carboy.

    • Causality: These materials provide superior chemical inertness against potential trace acidic byproducts generated by the slow hydrolysis of the oxathiolane ring[3].

  • Strict Segregation: Pour the waste only into containers designated for "Halogenated Solvents/Compounds."

    • Causality: Mixing a small amount of halogenated/sulfur waste into a large non-halogenated waste stream legally converts the entire volume into highly regulated halogenated waste, exponentially increasing disposal costs and processing complexity[6][7].

  • Labeling: Affix a hazardous waste label immediately. Explicitly list "2-(4-Fluorophenyl)-1,3-oxathiolane (Contains F, S)" to alert downstream EHS processing facilities of the scrubber requirements.

Protocol B: Emergency Spill Response and Decontamination

In the event of a localized laboratory spill, immediate containment is required to prevent respiratory exposure to sulfurous off-gassing.

  • Evacuate and Ventilate: Ensure the laboratory fume hood sashes are lowered and room ventilation is maximized. Personnel must wear appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Containment: Deploy inert, inorganic absorbent materials (e.g., vermiculite, sand, or universal spill pads) over the liquid.

    • Causality: Combustible absorbents (like sawdust) must be avoided, as they can complicate the subsequent incineration process and pose a fire hazard.

  • Neutralization & Collection: If acidic degradation is suspected, apply a mild alkaline powder (e.g., sodium bicarbonate)[7]. Sweep the absorbed matrix using non-sparking tools, place it into a rigid, sealable hazardous waste bucket, and label it as "Spill Debris - Halogenated."

Protocol C: Final Thermal Destruction (EHS & Vendor Level)

Once the waste leaves the laboratory, it undergoes a highly controlled destruction sequence.

  • Facility Transfer: The waste is transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) capable of handling halogenated organics[2].

  • Thermal Oxidation: The waste is injected into a rotary kiln operating at temperatures exceeding 1,000°C.

    • Causality: This extreme thermal environment is the only reliable method to impart enough activation energy to permanently shatter the robust C-F bonds, preventing the formation of persistent environmental pollutants[4].

  • Wet Scrubbing: The resulting exhaust gas (containing HF and SOx) is forcefully routed through a wet caustic scrubber. The alkaline solution reacts with the acid gases, precipitating them out as harmless sodium fluoride and sodium sulfate salts, allowing only clean CO2 and water vapor to be released into the atmosphere[2].

References

  • EPA. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. [Link]

  • ChemSrc. "1250050-25-9 CAS Number." chemsrc.com. [Link]

  • eCFR. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." ecfr.gov. [Link]

  • University of Akron. "Halogenated vs Non-Halogenated Waste." uakron.edu.[Link]

  • ACS Publications. "Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry." Environmental Science & Technology. [Link]

  • RSC Publishing. "The kinetics and mechanisms of the hydrolyses of 1,3-oxathiolanes..." Journal of the Chemical Society. [Link]

  • LabX. "Waste Minimization in Laboratory Settings: Best Practices for Chemical Waste." labx.com.[Link]

Sources

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Feasible Synthetic Routes

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2-(4-Fluorophenyl)-1,3-oxathiolane
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2-(4-Fluorophenyl)-1,3-oxathiolane
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